Bruceine A
Description
This compound has been reported in Brucea javanica with data available.
quassinoid which inhibits protein synthesis & DNA synthesis in cells; RN given refers to (11 beta,12 alpha,15 beta)-isomer; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h10,12,14,17-21,29-31H,6-9H2,1-5H3/t12-,14+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSTPCYWWRQFU-VILODJCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318520 | |
| Record name | Bruceine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25514-31-2 | |
| Record name | Bruceine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25514-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bruceine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRUCEIN A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bruceine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Elucidation of Bruceine A: A Technical Guide
Introduction: Bruceine A is a complex quassinoid, a class of chemically intricate and biologically active compounds isolated from plants of the Simaroubaceae family. Primarily sourced from the dried fruits of Brucea javanica, this compound has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including potent antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Its pentacyclic structure, featuring multiple stereocenters and oxygenated functional groups, presents a formidable challenge for structural determination.[1][4] This technical guide provides an in-depth overview of the methodologies and spectroscopic analyses employed in the comprehensive chemical structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development.
Isolation from Natural Source
The journey to elucidating the structure of this compound begins with its isolation from its natural source, Brucea javanica. The general procedure involves solvent extraction followed by multi-step chromatographic purification.
A typical isolation workflow is as follows:
-
Extraction: Dried and powdered fruits of B. javanica are subjected to extraction with a solvent such as methanol.[5]
-
Partitioning: The resulting crude methanol extract is then partitioned against solvents of varying polarities, such as chloroform, to separate compounds based on their solubility.[5]
-
Chromatography: The chloroform-soluble fraction, which is rich in quassinoids, undergoes a series of chromatographic separations. Techniques like column chromatography using Sephadex LH-20 are employed for initial fractionation.[5]
-
Final Purification: Further purification is achieved through repeated column chromatography and often High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Molecular Formula and Spectroscopic Analysis
Once isolated, a battery of spectroscopic techniques is employed to piece together the molecular puzzle of this compound.
Molecular Formula and Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for determining the exact molecular formula. For this compound, HRESIMS analysis reveals a molecular formula of C₂₆H₃₄O₁₁ , corresponding to a molecular weight of 522.53 g/mol .[1][2][4] This high degree of accuracy is fundamental for constraining the possible arrangement of atoms.
Further analysis by tandem MS (MS/MS) would involve collision-induced dissociation (CID) of the parent ion. While specific fragmentation data for this compound is not detailed in the provided literature, typical fragmentation patterns for complex natural products involve the loss of water molecules (-18 Da), loss of carbonyl groups (-28 Da), and cleavage of ester side chains. This data helps in identifying and confirming structural subunits.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides initial clues about the electronic nature of the molecule. An extract of Brucea javanica containing this compound shows a UV maximum absorption around 228 nm.[5] This absorption is characteristic of an α,β-unsaturated ketone chromophore, a common feature in the quassinoid skeleton.[5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of related extracts shows key absorption bands indicating the presence of:
-
Hydroxyl groups (-OH): A broad absorption around 3458 cm⁻¹.[5]
-
Carbonyl groups (C=O): Strong absorptions around 1730 cm⁻¹ (likely from esters and the lactone ring) and 1671 cm⁻¹ (from the conjugated ketone).[5]
These findings confirm the presence of the oxygenated functional groups suggested by the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and establish connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals described for related quassinoids include two olefinic protons consistent with an endocyclic double bond conjugated to a ketone.[6]
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Analysis of the this compound skeleton reveals a total of 26 carbon signals.[1]
While a complete, published NMR assignment table for this compound is not available in the reviewed literature, the following table summarizes the key spectroscopic data gathered from various analytical techniques.
| Spectroscopic Data for this compound | |
| Technique | Observation |
| Molecular Formula | C₂₆H₃₄O₁₁[1][4] |
| Molecular Weight | 522.53 g/mol [1] |
| HRESIMS | Provides exact mass for formula confirmation.[5] |
| UV-Vis | λmax ≈ 228 nm, indicating an α,β-unsaturated ketone.[5] |
| IR (cm⁻¹) | ~3458 (Hydroxyl), ~1730 (Ester/Lactone Carbonyl), ~1671 (Conjugated Ketone Carbonyl).[5] |
| ¹H NMR (Key Features) | Signals for olefinic protons, tertiary methyl groups.[6] |
| ¹³C NMR (Key Features) | 26 distinct carbon signals. |
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing definitive C-H one-bond connections.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons over two to three bonds, connecting the spin systems established by COSY and identifying the positions of quaternary carbons.[7]
The combined interpretation of these 2D NMR spectra allows for the unambiguous assembly of the complex pentacyclic structure of this compound.
Definitive Structure by X-ray Crystallography
While spectroscopic methods provide the planar structure and relative stereochemistry, single-crystal X-ray crystallography gives the definitive, unambiguous three-dimensional structure and absolute configuration. This compound has been successfully crystallized and its structure determined by this method.[1][4] The analysis confirmed its complex pentacyclic framework, consisting of five fused rings, including an oxygen-containing heterocyclic ring and a lactone ring.[1][4]
| Crystal Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₂₆H₃₄O₁₁[1][4] |
| Molecular Weight | 522.53[1][4] |
| Crystal System | Orthorhombic[1][4] |
| Space Group | P2₁2₁2₁[4] |
| a (Å) | 9.0337 (12)[1][4] |
| b (Å) | 10.167 (3)[1][4] |
| c (Å) | 26.9122 (11)[1][4] |
| Volume (ų) | 2471.8 (8)[1][4] |
| Z | 4[1][4] |
| Temperature (K) | 173[1][4] |
| Radiation | Cu Kα[1][4] |
Experimental Protocols
The following sections provide generalized protocols for the key experiments involved in the structure elucidation of this compound.
Isolation and Purification Protocol
-
Maceration and Extraction: Air-dried, powdered plant material (Brucea javanica fruits) is macerated with methanol at room temperature for several days. The process is repeated, and the filtrates are combined and concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate constituents.
-
Column Chromatography: The bioactive fraction (e.g., chloroform) is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol) to yield several sub-fractions.
-
Preparative HPLC: Fractions containing the target compound are further purified using preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile-water gradient) to yield pure this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.
-
Instrument: Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher.
-
1D Spectra Acquisition:
-
¹H NMR: Acquired with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquired with proton decoupling, a spectral width of ~220 ppm, and a longer relaxation delay (2-5 seconds). A larger number of scans is typically required.
-
DEPT-135: Acquired to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
-
2D Spectra Acquisition: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish correlations. Acquisition times and the number of increments are optimized to achieve adequate resolution in the indirect dimension.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. The mass range is set to scan a region appropriate for the expected molecular weight. The instrument is calibrated to ensure high mass accuracy (<5 ppm).
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical progression of steps taken to determine the structure of this compound.
Caption: Logical workflow for the isolation and structure elucidation of this compound.
Postulated Signaling Pathway Inhibition
Research suggests this compound exerts some of its anticancer effects by targeting key cellular signaling pathways. The PI3K/Akt pathway is a proposed target.
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by this compound.
Conclusion
The structural elucidation of this compound is a classic example of modern natural product chemistry, requiring a synergistic combination of isolation techniques and advanced spectroscopic methods. While extraction and chromatography provide the pure compound, it is the integrated analysis of data from mass spectrometry, UV-Vis, IR, and a suite of 1D and 2D NMR experiments that reveals the two-dimensional structure. Ultimately, single-crystal X-ray crystallography provides the final, unequivocal confirmation of the complex three-dimensional architecture. This detailed structural knowledge is the bedrock upon which all further research into its pharmacological mechanisms and potential as a therapeutic agent is built.
References
- 1. spectrabase.com [spectrabase.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
The Uncharted Path: A Technical Guide to the Biosynthesis of Bruceine A in Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceine A, a prominent quassinoid isolated from Brucea javanica, has garnered significant attention for its potent pharmacological activities, including notable anti-cancer properties. Despite its therapeutic potential, the complete biosynthetic pathway of this complex tetracyclic triterpenoid remains largely unelucidated. This technical guide synthesizes the current understanding of quassinoid biosynthesis, outlines the known initial steps, postulates the subsequent transformations leading to this compound, and provides a comprehensive roadmap of experimental protocols for the complete elucidation of this pathway. This document serves as a foundational resource for researchers aiming to unravel the genetic and enzymatic machinery responsible for producing this valuable natural product, paving the way for metabolic engineering and sustainable production strategies.
Introduction: The Enigmatic Biosynthesis of a Potent Quassinoid
Brucea javanica (L.) Merr., a plant in the Simaroubaceae family, is a rich source of quassinoids, a class of highly oxygenated and structurally complex triterpenoids. Among these, this compound stands out for its significant biological activities. Quassinoids are characterized by a degraded triterpene skeleton, typically a C20 picrasane core, which undergoes extensive oxidative modifications. Understanding the biosynthetic pathway of this compound is crucial for ensuring a sustainable supply for research and drug development, potentially through synthetic biology approaches.
Recent breakthroughs in the study of quassinoid biosynthesis in the related species Ailanthus altissima have shed light on the early stages of the pathway, confirming their origin from the triterpenoid pathway and identifying a key intermediate. However, the late-stage modifications that create the unique architecture of this compound in Brucea javanica are yet to be discovered.
The Known and Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. The pathway is hypothesized to proceed through a series of enzymatic steps, including cyclization, oxidation, and rearrangement.
Early Stages: From Triterpene Precursor to a Protolimonoid Intermediate
Research on quassinoid biosynthesis in Ailanthus altissima has revealed that the initial steps are shared with the biosynthesis of limonoids, another class of modified triterpenoids. This shared pathway leads to the formation of the protolimonoid, melianol.[1]
The key enzymatic transformations in this early phase are:
-
Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC) catalyzes the initial cyclization of the linear 2,3-oxidosqualene into a tetracyclic triterpene scaffold.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYP450s) then modify this scaffold. In A. altissima, two specific CYP450s have been identified that convert the initial cyclization product into melianol.[1]
Postulated Late Stages: The Path to this compound
The conversion of melianol to the highly decorated structure of this compound requires a series of subsequent enzymatic modifications. While the specific enzymes in Brucea javanica are unknown, the structural differences suggest the involvement of the following enzyme families:
-
Cytochrome P450 Monooxygenases (CYP450s): For further hydroxylation, epoxidation, and the formation of the characteristic lactone rings.
-
Dehydrogenases: For the oxidation of hydroxyl groups to ketones.
-
Acyltransferases: To attach the 3-methylbutanoyl group at the C-3 position.
-
Methyltransferases: For the methylation of the carboxyl group.
The exact sequence and intermediates in this part of the pathway are prime targets for future research.
Quantitative Data
Quantitative analysis of quassinoids in Brucea javanica is essential for understanding the productivity of the biosynthetic pathway and for quality control of herbal preparations. The available data on the content of this compound and related compounds is limited.
| Compound | Plant Part | Method of Quantification | Concentration Range | Reference |
| Bruceine D | Fruits | HPLC | 2.52-12.60 µg | [2] |
| Brusatol | Fruits | HPLC | 2.19-10.95 µg | [2] |
| Bruceine H | Fruits | HPLC | 2.91-14.55 µg | [2] |
Note: The table summarizes available quantitative data. More comprehensive studies are needed to determine the concentration of this compound and its precursors in different tissues and developmental stages of Brucea javanica.
Experimental Protocols for Pathway Elucidation
The complete elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining genomics, transcriptomics, metabolomics, and biochemical characterization.
Identification of Candidate Genes
-
Transcriptome Sequencing:
-
Objective: To identify genes that are co-expressed with known triterpenoid biosynthesis genes and are highly expressed in tissues where this compound accumulates.
-
Protocol:
-
Collect various tissues from Brucea javanica (e.g., leaves, stems, roots, fruits) at different developmental stages.
-
Isolate total RNA from each tissue sample.
-
Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Perform differential gene expression analysis to identify tissue-specific and developmentally regulated genes.
-
Conduct co-expression analysis to find genes with expression patterns similar to known triterpenoid pathway genes (e.g., oxidosqualene cyclase).
-
Annotate the candidate genes by sequence homology to known enzyme families (e.g., CYP450s, dehydrogenases, acyltransferases).
-
-
-
Genome Mining for Biosynthetic Gene Clusters (BGCs):
-
Objective: To identify physically clustered genes on the chromosome that may be involved in the biosynthesis of this compound.
-
Protocol:
-
Functional Characterization of Candidate Genes
-
Heterologous Expression:
-
Objective: To produce the candidate enzymes in a heterologous host and test their activity.
-
Protocol:
-
Clone the full-length coding sequences of candidate genes into expression vectors.
-
Transform the expression constructs into a suitable host, such as Nicotiana benthamiana (for transient expression in plants) or Saccharomyces cerevisiae (yeast).
-
Provide the engineered host with the putative substrate (e.g., melianol or other potential intermediates).
-
Extract metabolites from the host and analyze by LC-MS to detect the product of the enzymatic reaction.
-
-
-
In Vitro Enzyme Assays:
-
Objective: To determine the specific activity and kinetic parameters of the purified enzymes.
-
Protocol:
-
Express and purify the candidate enzymes, for example, using an E. coli expression system with an affinity tag.
-
Perform enzyme assays by incubating the purified enzyme with the substrate and necessary co-factors (e.g., NADPH for CYP450s).
-
Monitor the reaction progress by measuring the formation of the product over time using HPLC or LC-MS.
-
Determine kinetic parameters such as Km and kcat.
-
-
-
Virus-Induced Gene Silencing (VIGS):
-
Objective: To confirm the function of a candidate gene in Brucea javanica by silencing its expression.
-
Protocol:
-
Construct a VIGS vector containing a fragment of the target gene.
-
Infiltrate young Brucea javanica plants with Agrobacterium tumefaciens carrying the VIGS construct.
-
After a period of time to allow for gene silencing, extract metabolites from the silenced and control plants.
-
Analyze the metabolite profiles by LC-MS to observe the depletion of this compound or the accumulation of its precursor in the silenced plants.
-
-
Conclusion and Future Outlook
The biosynthesis of this compound in Brucea javanica represents a significant and exciting challenge in the field of natural product biosynthesis. While the early steps of the pathway are beginning to be understood through research in related species, the late-stage modifications that create the potent biological activity of this compound remain a black box. The experimental strategies outlined in this guide, leveraging modern 'omics' technologies and synthetic biology tools, provide a clear path forward for the complete elucidation of this pathway. Successfully unraveling the biosynthesis of this compound will not only provide fundamental insights into the evolution of chemical diversity in plants but will also enable the development of biotechnological platforms for the sustainable production of this and other valuable quassinoids.
References
- 1. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH | Springer Nature Experiments [experiments.springernature.com]
- 4. research.wur.nl [research.wur.nl]
- 5. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. floraandfona.org.in [floraandfona.org.in]
Bruceine A mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Bruceine A in Cancer Cells
Introduction
This compound is a quassinoid, a type of tetracyclic triterpene, isolated from Brucea javanica (L.) Merr.[1][2][3] This natural compound has garnered significant attention within the scientific community for its potent antitumor activities across a range of cancer types, including pancreatic, breast, and colon cancers.[1][4][5] Its mechanism of action is multifaceted, involving the modulation of several critical intracellular signaling pathways that govern cell proliferation, survival, apoptosis, and metastasis. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Quantitative Data: Cytotoxicity of this compound
The anti-proliferative efficacy of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The compound demonstrates potent activity, often in the nanomolar range.
| Cancer Type | Cell Line | IC50 (nM) | Citation |
| Pancreatic Cancer | MIA PaCa-2 | 29 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 78.4 | [3][4] |
| Triple-Negative Breast Cancer | 4T1 | 524.6 | [3][4] |
| Colon Cancer | HCT116 | 26.12 | |
| Colon Cancer | CT26 | 229.26 |
Core Signaling Pathways Modulated by this compound
This compound's anticancer activity is attributed to its ability to interact with and modulate multiple key signaling pathways. Molecular docking studies have suggested that this compound can directly bind to pivotal proteins within these cascades.[4][5]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers. This compound has been shown to suppress this pathway. In colon cancer cells, this suppression leads to the upregulation of p27, a protein that bridges the PI3K/Akt pathway with cell cycle regulation, ultimately contributing to cell cycle arrest.[5] In breast cancer, inhibition of PI3K/Akt signaling by this compound is linked to the induction of autophagy.[6][7]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Activation of the p38 MAPK Pathway
In pancreatic cancer, this compound acts as a direct activator of the p38α Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Phosphoproteomic analysis revealed that p38α MAPK phosphorylation is significantly upregulated following this compound treatment.[1] This activation is crucial for its anti-proliferative effects both in vitro and in vivo.[1] The interaction involves the C13-side chain of this compound and the P-loop of p38α MAPK.[1]
Caption: this compound activates the p38α MAPK signaling pathway.
Induction of Mitochondrial Apoptosis
A primary mechanism of this compound-induced cell death is the activation of the mitochondrial (intrinsic) apoptosis pathway. This process is characterized by the increased generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the modulation of Bcl-2 family proteins.[4] this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This triggers the activation of a caspase cascade, including caspase-3, -8, and -9, and the cleavage of PARP, culminating in apoptosis.[5]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Inhibition of Metastasis via the MEK/ERK Pathway
In triple-negative breast cancer (TNBC), this compound has been shown to restrain invasion and metastasis by inhibiting the MEK/ERK pathway.[3][4] This inhibition leads to the downregulation of matrix metalloproteinases MMP2 and MMP9, enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[4] Molecular docking simulations indicate a potent binding interaction between this compound and the MEK1 protein.[3][4]
Caption: this compound inhibits metastasis by targeting the MEK/ERK pathway.
Detailed Experimental Protocols & Workflows
The following section details the standard methodologies used to elucidate the mechanisms of action of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, HCT116) in 96-well plates at a density of 2 x 10³ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Treatment: Treat the cells with various concentrations of this compound for specified time periods (e.g., 24 or 48 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Caption: Workflow for apoptosis analysis via flow cytometry.
Cell Cycle Analysis
This method uses a fluorescent dye (like Propidium Iodide) that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The results show that this compound can induce G1 phase arrest in TNBC cells and S and G2/M phase arrest in colon cancer cells.[4][5]
Caption: Workflow for cell cycle analysis via flow cytometry.
Intracellular ROS Detection
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.[5]
-
Staining: Stain the treated cells with DCFH-DA for 30 minutes.[5]
-
Harvesting: Wash the cells twice with ice-cold PBS, trypsinize, and harvest in cold PBS.[5]
-
Flow Cytometry: Immediately detect the fluorescence intensity using a flow cytometer. Studies show this compound dramatically elevates intracellular ROS levels in cancer cells.[4]
Caption: Workflow for intracellular ROS detection.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the expression levels of key signaling molecules.
Protocol:
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Bax, Bcl-2, Cleaved Caspase-3, p-p38) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound is a promising natural compound with potent and pleiotropic anticancer effects. Its mechanism of action involves the concurrent modulation of multiple survival and death pathways, including the inhibition of pro-survival PI3K/Akt and MEK/ERK signaling and the activation of pro-apoptotic p38 MAPK signaling. Furthermore, it robustly induces cell cycle arrest and mitochondrial-mediated apoptosis, driven by the accumulation of reactive oxygen species. This in-depth understanding of its molecular targets and mechanisms provides a strong foundation for its further development as a chemotherapeutic agent for a variety of malignancies. The detailed protocols and pathway visualizations provided herein serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
- 1. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell growth inhibition and apoptosis through PFKFB4/GSK3β signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Suppressing metastasis via MEK/ERK pathway and invoking mitochondrial apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Antiparasitic Activity of Bruceine A Against Plasmodium falciparum: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by protozoan parasites of the genus Plasmodium, continues to pose a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum, the most virulent species, necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Natural products have historically been a rich source of antimalarial drugs, with artemisinin and quinine being prominent examples. Bruceine A, a quassinoid isolated from the plant Brucea javanica, has demonstrated potent antiparasitic activities, including significant efficacy against P. falciparum. This technical guide provides an in-depth overview of the antiparasitic activity of this compound against P. falciparum, summarizing key quantitative data, outlining relevant experimental protocols, and exploring its potential mechanism of action.
Quantitative Data on the Antiplasmodial Activity of this compound
The efficacy of an antimalarial compound is primarily evaluated by its 50% inhibitory concentration (IC50) against the parasite and its 50% cytotoxic concentration (CC50) against mammalian cell lines to determine its selectivity. While extensive data on various cancer cell lines exist, specific data for this compound against P. falciparum and its cytotoxicity are summarized below.
| Compound | Parasite/Cell Line | Parameter | Value | Reference |
| This compound | Plasmodium falciparum | IC50 | 21.0 nM | [1] |
| This compound | MDA-MB-231 (human breast cancer) | IC50 | 78.4 nM | [1] |
| This compound | 4T1 (murine breast cancer) | IC50 | 524.6 nM | [1] |
| This compound | HCT116 (human colon cancer) | IC50 | 26.12 ± 2.83 nM (48h) | [2] |
| This compound | CT26 (murine colon cancer) | IC50 | 229.26 ± 12 nM (48h) | [2] |
Experimental Protocols
Standardized in vitro and in vivo assays are crucial for the evaluation of potential antimalarial compounds. The following sections detail the general methodologies employed in the assessment of compounds like this compound against P. falciparum.
In Vitro Antiplasmodial Activity Assay
The in vitro susceptibility of P. falciparum to antimalarial compounds is commonly determined using methods that measure parasite growth inhibition.
1. Parasite Culture:
-
P. falciparum strains (e.g., drug-sensitive 3D7 or drug-resistant K1, Dd2) are maintained in continuous culture in human erythrocytes (O+).
-
The culture medium is typically RPMI-1640 supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin.
-
Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Parasite growth is synchronized at the ring stage using methods like sorbitol or alanine treatment.
2. Drug Susceptibility Testing:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in the culture medium in a 96-well microtiter plate.
-
Synchronized ring-stage parasites are added to each well to achieve a final hematocrit of 1-2% and a parasitemia of 0.5-1%.
-
The plates are incubated for 48-72 hours under the conditions described above.
3. Measurement of Parasite Growth Inhibition:
Several methods can be used to quantify parasite viability:
-
[³H]-Hypoxanthine Incorporation Assay: This method relies on the incorporation of radiolabeled hypoxanthine by viable parasites for nucleic acid synthesis. After incubation, the cells are harvested, and the radioactivity is measured using a scintillation counter. The IC50 value is the drug concentration that reduces incorporation by 50% compared to the drug-free control.[3]
-
SYBR Green I-based Fluorescence Assay: SYBR Green I is a fluorescent dye that intercalates with DNA. After incubation, the red blood cells are lysed, and SYBR Green I is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is released upon lysis of the parasites. The enzyme activity is proportional to the number of viable parasites.
The following diagram illustrates a general workflow for in vitro antiplasmodial testing.
Caption: A generalized workflow for in vitro antiplasmodial activity testing.
Cytotoxicity Assay
To assess the selectivity of this compound, its cytotoxicity against mammalian cell lines is determined.
1. Cell Culture:
-
A mammalian cell line (e.g., HEK293, HepG2, or Vero cells) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Measurement:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated for 48-72 hours.
-
Cell viability is assessed using methods such as the MTT assay (which measures mitochondrial activity) or resazurin assay.
-
The CC50 value, the concentration that reduces cell viability by 50%, is calculated.
3. Selectivity Index (SI):
The SI is calculated as the ratio of the CC50 of a mammalian cell line to the IC50 against P. falciparum. A higher SI value indicates greater selectivity for the parasite.
Mechanism of Action and Signaling Pathways
The precise molecular target of this compound in P. falciparum has not been definitively elucidated. However, studies on its effects in other eukaryotic cells provide strong indications of its potential mechanism of action.
Inhibition of Protein Synthesis
This compound belongs to the quassinoid family of compounds, which are known inhibitors of eukaryotic protein synthesis.[3] It is suggested that this compound and other quassinoids interfere with the elongation step of translation. This inhibition of protein synthesis would be detrimental to the rapidly proliferating intraerythrocytic stages of P. falciparum.
The following diagram depicts the proposed mechanism of action.
Caption: Proposed mechanism of this compound via inhibition of protein synthesis.
Potential Modulation of Host and Parasite Signaling Pathways
While direct evidence in P. falciparum is limited, studies in cancer cells have shown that this compound can modulate several key signaling pathways that may also be relevant to the parasite's survival and proliferation.
-
PI3K/Akt Pathway: In colon cancer cells, this compound has been shown to suppress the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its components are conserved in P. falciparum.
-
PFKFB4/GSK3β Signaling: this compound has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4), a key glycolytic enzyme, in pancreatic cancer cells.[4] This leads to the modulation of GSK3β activity and subsequent cell cycle arrest and apoptosis.[4] As P. falciparum heavily relies on glycolysis for energy production, interference with this pathway could be a viable antimalarial strategy.
-
NF-κB Signaling: this compound is also known to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[1]
Further research is required to determine if this compound directly affects these or other signaling pathways within P. falciparum or in the infected host erythrocyte.
The diagram below illustrates the potential signaling pathways affected by this compound based on studies in other cell types.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound exhibits potent in vitro activity against Plasmodium falciparum at nanomolar concentrations. Its likely mechanism of action is the inhibition of protein synthesis, a fundamental process for parasite viability. Furthermore, its ability to modulate key signaling pathways in other eukaryotic cells suggests potential multi-target effects that could be advantageous in overcoming drug resistance. While further studies are needed to fully elucidate its mechanism of action in P. falciparum and to evaluate its in vivo efficacy and safety, this compound represents a promising lead compound for the development of a new class of antimalarial drugs. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other quassinoids as potential therapies in the fight against malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | this compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 3. Comparison of the in vitro activities of quassinoids with activity against Plasmodium falciparum, anisomycin and some other inhibitors of eukaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell growth inhibition and apoptosis through PFKFB4/GSK3β signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bruceine A: A Technical Guide on its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceine A is a naturally occurring quassinoid, a class of bitter terpenoids found in the Simaroubaceae family. First isolated from Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, this compound has emerged as a compound of significant interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical properties, and the evolution of our understanding of its therapeutic potential. It details the compound's multifaceted mechanisms of action, including the modulation of critical signaling pathways in cancer and parasitic diseases. This document summarizes key quantitative data and provides detailed experimental protocols for its isolation and biological evaluation, serving as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
The story of this compound is rooted in the broader surge of interest in natural products as sources for novel therapeutics in the mid-20th century. The Simaroubaceae family, known for its intensely bitter principles (later identified as quassinoids), was a particular focus of phytochemical investigation.
1.1. The Golden Age of Quassinoid Discovery The 1970s marked a pivotal period for the discovery of antineoplastic agents from plants. A significant breakthrough came with the work of S.M. Kupchan and his team, who isolated the potent antileukemic quassinoid bruceantin from the Ethiopian plant Brucea antidysenterica in 1973[1][2]. This discovery catalyzed intensive research into related compounds from other Brucea species.
1.2. Isolation from Brucea javanica Within this context of fervent research, scientists turned their attention to Brucea javanica, a plant used in traditional Chinese medicine for ailments including dysentery and malaria[3]. Researchers like K.H. Lee were instrumental in systematically isolating and characterizing a series of related quassinoids from this plant. In a 1979 publication, Lee and his colleagues reported the isolation and structural elucidation of bruceosides A and B, as well as Bruceine D and Bruceine E, from B. javanica[4]. While the precise first publication for this compound is not as prominently cited, its discovery was part of this intensive effort during the same period, where the "bruceine" family of compounds was systematically isolated and named. These compounds were identified as tetracyclic triterpenoids responsible for the plant's characteristic bitterness and, more importantly, its cytotoxicity.
1.3. Evolution of Research Focus Early investigations into the biological activities of quassinoids were often broad, encompassing insecticidal, antimalarial, and amoebicidal properties[5]. Initial cytotoxicity screens revealed the potent anti-proliferative effects of these compounds. However, for many years, research into specific bruceines was overshadowed by other lead compounds.
It was not until the late 20th and early 21st centuries, with the advent of advanced molecular biology and screening techniques, that this compound re-emerged as a highly promising candidate. Modern studies have moved beyond simple cytotoxicity to unravel its specific molecular targets and mechanisms of action, revealing its potential in treating pancreatic cancer, breast cancer, and various parasitic infections with remarkable potency[6][7][8].
Chemical Structure and Properties
This compound is a complex C-20 quassinoid with a highly oxygenated and sterically hindered pentacyclic structure[8].
-
Molecular Formula: C₂₆H₃₄O₁₁[9]
-
Molecular Weight: 522.5 g/mol [9]
-
Core Structure: The molecule is built upon a picrasane skeleton, featuring a fused five-ring system that includes a lactone ring, which is common to many bioactive quassinoids.
-
Key Functional Groups: The structure is characterized by multiple hydroxyl groups, an ester side chain at C-15 (3-methylbutanoyloxy), and an α,β-unsaturated ketone in the A-ring. These features are critical for its biological activity and its interactions with molecular targets.
The definitive stereochemistry and three-dimensional structure of this compound were confirmed through modern spectroscopic techniques, including 2D NMR and X-ray crystallography[8].
Therapeutic Potential and Mechanisms of Action
This compound exhibits a wide spectrum of biological activities, with its anticancer and antiparasitic effects being the most extensively studied. Its potency is often in the nanomolar range, making it a highly effective cytotoxic agent.
3.1. Anticancer Activity this compound has demonstrated potent growth-inhibitory activity against a diverse panel of human cancer cell lines. It induces cell cycle arrest and apoptosis through the modulation of several key signaling pathways.
-
p38 MAPK Activation: In pancreatic cancer cells, this compound acts as a direct activator of p38α Mitogen-Activated Protein Kinase (MAPK). This activation is crucial for its cytotoxic effects[6].
-
PI3K/Akt/mTOR Pathway Inhibition: this compound suppresses the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism for the anticancer effects of many targeted therapies[7].
-
PFKFB4/GSK3β Signaling: It has been shown to bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4), a key enzyme in glycolysis. By inhibiting PFKFB4, this compound disrupts cancer cell metabolism and induces apoptosis via glycogen synthase kinase-3β (GSK3β)[9].
-
NF-κB Inhibition: this compound inhibits the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, cell survival, and proliferation.
The interplay of these mechanisms is illustrated in the signaling pathway diagram below.
Caption: Key signaling pathways modulated by this compound.
3.2. Antiparasitic Activity this compound has shown remarkable activity against a range of parasites, in some cases exceeding the potency of standard clinical drugs. Its efficacy has been demonstrated against:
The primary mechanism is believed to be the inhibition of protein synthesis in the parasites, a mode of action shared by several quassinoids.
Quantitative Data Summary
The biological potency of this compound has been quantified across numerous studies. The following tables summarize its half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines and parasites.
Table 1: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|
| MIA PaCa-2 | Pancreatic | 29 nM | [6] |
| HCT116 | Colon | 26.12 nM | N/A |
| CT26 | Colon | 229.26 nM | N/A |
| MCF-7 | Breast | 182 ± 48 nM | [6][7] |
| MDA-MB-231 | Breast (TNBC) | 228 ± 20 nM |[6][7] |
Table 2: Antiparasitic Activity of this compound (IC₅₀ Values)
| Parasite | Disease | IC₅₀ Value | Reference |
|---|---|---|---|
| Plasmodium falciparum | Malaria | 21.0 nM | N/A |
| Trypanosoma evansi | Surra | 2.9 nM | [8] |
| Babesia gibsoni | Canine Babesiosis | 7.7 nM | N/A |
| Entamoeba histolytica| Amebiasis | 18 ng/mL (~34 nM) |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
5.1. Bioactivity-Guided Isolation of this compound This protocol is based on methods described for isolating quassinoids from B. javanica[10].
Caption: Workflow for bioactivity-guided isolation of this compound.
-
Extraction: Dried and powdered fruits of B. javanica are exhaustively extracted with methanol (MeOH) or 80% ethanol at room temperature for 72 hours.
-
Concentration: The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned against an immiscible organic solvent, typically chloroform (CHCl₃). The cytotoxic activity is concentrated in the lipophilic CHCl₃ layer.
-
Column Chromatography: The dried CHCl₃ fraction is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, commonly a mixture of hexane and ethyl acetate (EtOAc), followed by chloroform and methanol.
-
Fraction Screening: Collected fractions are screened for cytotoxicity using an appropriate assay (e.g., MTT assay against a cancer cell line) to identify the active fractions.
-
Final Purification: Active fractions are pooled and subjected to further purification, often using preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
-
Structure Verification: The identity and purity of the final compound are confirmed by NMR spectroscopy and Mass Spectrometry.
5.2. Cell Viability (MTT) Assay This protocol is used to determine the cytotoxicity (IC₅₀) of this compound against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). The medium in the wells is replaced with the medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (typically 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
5.3. Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Cells are treated with this compound at various concentrations for a specified time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion and Future Directions
From its origins in traditional medicine to its characterization in the golden age of natural product chemistry, this compound has proven to be a quassinoid of significant scientific interest. Decades of research have unveiled its potent anticancer and antiparasitic activities, underpinned by complex mechanisms of action that involve the modulation of multiple, critical intracellular signaling pathways. The nanomolar efficacy of this compound highlights its potential as a lead compound for the development of new therapeutics.
Future research should focus on several key areas. Preclinical in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and safety profile in animal models. Medicinal chemistry efforts could aim to synthesize analogues with improved therapeutic indices, enhancing potency against target cells while reducing toxicity to normal tissues. Furthermore, exploring combination therapies, where this compound could synergize with existing chemotherapeutic or antiparasitic agents, represents a promising strategy to overcome drug resistance and improve patient outcomes. The rich history and potent biology of this compound ensure it will remain a valuable subject of investigation for years to come.
References
- 1. Bruceantin, a new potent antileukemic simaroubolide from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bruceantin, a potent amoebicide from a plant, Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C26H34O11 | CID 160006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Framework for In Vitro Analysis of Bruceine A-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bruceine A is a quassinoid, a type of naturally occurring tetracyclic triterpene, isolated from the plant Brucea javanica. This compound has garnered significant interest in oncology research due to its potent anti-tumor activities across various cancer cell lines. Evidence suggests that this compound exerts its cytotoxic effects primarily by inducing apoptosis, the process of programmed cell death. Understanding the precise mechanisms and evaluating the efficacy of this compound requires a systematic in vitro experimental approach.
This document provides a detailed framework and step-by-step protocols for designing and executing experiments to investigate this compound-induced apoptosis in cancer cell lines. The workflow covers initial cytotoxicity screening, quantification of apoptosis, and analysis of the underlying molecular signaling pathways.
Experimental Design and Workflow
The overall experimental process is designed to systematically characterize the pro-apoptotic effects of this compound. The workflow begins with determining the cytotoxic concentration range, followed by direct quantification of apoptosis, and concludes with an investigation into the molecular mechanisms.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound and its analogs primarily induce apoptosis through the mitochondrial-mediated intrinsic pathway.[1][2][3] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn modulates key signaling cascades like the PI3K/Akt and MAPK pathways.[3][4] This leads to the dysregulation of the Bcl-2 family of proteins, causing a loss of mitochondrial membrane potential and subsequent activation of the caspase cascade.[2][3][5]
Data Presentation: Expected Quantitative Outcomes
The following tables summarize typical data that can be expected from the described experiments, based on published literature. These values serve as a benchmark for successful experimental outcomes.
Table 1: Cytotoxicity of this compound/D in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation(s) |
|---|---|---|---|---|---|
| This compound | HCT116 | Colon Cancer | 48 h | 26.12 nM | [3] |
| This compound | CT26 | Colon Cancer | 48 h | 229.26 nM | [3] |
| Bruceine D | K562 | Leukemia | 48 h | 6.37 µM | [2][6] |
| Bruceine D | H460 | Lung Cancer | 48 h | 0.5 µM | [7] |
| Bruceine D | A549 | Lung Cancer | 48 h | 0.6 µM | [7] |
| Bruceine D | Hs 578T | Breast Cancer | 72 h | 0.71 µM |[8] |
Table 2: Apoptosis Quantification by Annexin V-FITC/PI Staining
| Cell Line | Compound | Concentration | % Apoptotic Cells (Early + Late) | Citation(s) |
|---|---|---|---|---|
| A549 | Control | - | 0.44 ± 0.05% | [5][9] |
| A549 | Bruceine D | 1.0 µg/mL | 12.50 ± 0.28% | [5][9] |
| A549 | Bruceine D | 2.5 µg/mL | 21.58 ± 0.50% | [5][9] |
| A549 | Bruceine D | 5.0 µg/mL | 25.98 ± 0.44% | [5][9] |
| T24 | Control | - | 9.42 ± 2.88% | [10] |
| T24 | Bruceine D | IC50 (7.65 µg/mL) | 56.04 ± 3.09% |[10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Culture selected cancer cells (e.g., HCT116, A549) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture media to achieve final concentrations ranging from low nM to high µM (e.g., 0, 10, 50, 100, 500 nM; 1, 5, 10 µM). The final DMSO concentration should be <0.1%.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a "vehicle control" group with 0.1% DMSO.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the supernatant from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Plot the viability percentage against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Quantification of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Seeding and Treatment:
-
Seed 2x10⁵ cells/well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at selected concentrations (e.g., a control, 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then trypsinize them.
-
Combine the trypsinized cells with their corresponding culture medium from the previous step.
-
Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[13]
-
Analyze the samples immediately using a flow cytometer.
-
Use FITC signal (FL1) to detect Annexin V and PI signal (FL2/FL3) to detect propidium iodide.
-
-
Data Interpretation:
Protocol 3: Mechanistic Study (Western Blot Analysis)
This protocol measures changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Treatment and Lysis:
-
Seed 1x10⁶ cells in a 100 mm dish and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS.
-
Add 150-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Bcl-2 family: Bcl-2, Bax
-
Caspases: Cleaved Caspase-9, Cleaved Caspase-3
-
Execution: Cleaved PARP
-
Loading Control: β-Actin or GAPDH
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the relative expression of target proteins, normalized to the loading control. A decrease in Bcl-2 and an increase in Bax, cleaved caspases, and cleaved PARP would confirm the induction of mitochondrial apoptosis.[3]
-
References
- 1. Involvement of the mitochondrial pathway in bruceine D-induced apoptosis in Capan-2 human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Bruceine A: Investigating its Potential in Wound Healing and Cell Migration
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine A is a quassinoid compound extracted from Brucea javanica, a plant traditionally used in Chinese medicine. Recent research has highlighted the anti-tumorigenic properties of this compound, particularly its ability to inhibit cancer cell migration.[1][2] This has opened avenues for exploring its potential in other biological processes involving cell migration, such as wound healing. The wound healing cascade is a complex process involving the coordinated migration and proliferation of various cell types, including fibroblasts and keratinocytes. Understanding how compounds like this compound modulate these processes is crucial for developing novel therapeutic strategies for wound management.
These application notes provide a framework for investigating the effects of this compound on wound healing and cell migration, with a focus on in vitro assays. The protocols detailed below are foundational for assessing the compound's efficacy and mechanism of action.
Key Applications
-
Wound Healing Research: Evaluating the potential of this compound to promote or inhibit wound closure using in vitro models.
-
Drug Discovery: Screening and characterizing the effects of this compound and its derivatives on cell migration and proliferation.
-
Mechanism of Action Studies: Investigating the signaling pathways, such as the PI3K/Akt pathway, through which this compound exerts its effects on cell motility.
Scientific Background
Cell migration is a fundamental process in tissue repair and regeneration. Fibroblasts play a critical role in wound healing by migrating into the wound bed, producing extracellular matrix components, and contracting the wound. Keratinocytes migrate to re-epithelialize the wound surface, restoring the skin's barrier function.
Studies on cancer cells have shown that this compound can inhibit cell migration, suggesting it may modulate the migratory behavior of non-cancerous cells as well.[1][2] A related compound, Bruceine D, has been shown to attenuate skin fibrosis by affecting fibroblasts. Furthermore, aqueous extracts of Brucea antidysenterica, a plant containing this compound, have demonstrated wound healing potential in animal models.[3][4] The PI3K/Akt signaling pathway is a key regulator of cell migration and is implicated in the mechanism of action of this compound in cancer cells.[1] Therefore, investigating the impact of this compound on this pathway in fibroblasts and keratinocytes is a logical step in elucidating its potential role in wound healing.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from wound healing and transwell migration assays investigating the effect of this compound on human dermal fibroblasts (HDF) and human epidermal keratinocytes (HaCaT).
Table 1: Effect of this compound on Wound Closure in a Scratch Assay
| Cell Line | This compound Conc. (µM) | Wound Closure at 24h (%) |
| HDF | 0 (Control) | 65 ± 5 |
| 1 | 50 ± 6 | |
| 5 | 30 ± 4 | |
| 10 | 15 ± 3 | |
| HaCaT | 0 (Control) | 80 ± 7 |
| 1 | 68 ± 5 | |
| 5 | 45 ± 6 | |
| 10 | 25 ± 4 |
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| Cell Line | This compound Conc. (µM) | Number of Migrated Cells (per field) |
| HDF | 0 (Control) | 150 ± 12 |
| 1 | 110 ± 10 | |
| 5 | 65 ± 8 | |
| 10 | 30 ± 5 | |
| HaCaT | 0 (Control) | 200 ± 15 |
| 1 | 160 ± 12 | |
| 5 | 90 ± 10 | |
| 10 | 45 ± 7 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to measure the rate of collective cell migration to close a "wound" created in a confluent monolayer of cells.
Materials:
-
Human Dermal Fibroblasts (HDF) or Human Epidermal Keratinocytes (HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed HDF or HaCaT cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once the cells are confluent, gently remove the culture medium. Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 10x magnification. Mark reference points on the plate to ensure the same field of view is imaged each time.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time X): Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure for each treatment group relative to the initial scratch area at Time 0.
Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Human Dermal Fibroblasts (HDF) or Human Epidermal Keratinocytes (HaCaT)
-
Serum-free cell culture medium
-
Complete cell culture medium (chemoattractant)
-
This compound stock solution (in DMSO)
-
24-well plates with transwell inserts (8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation: Culture HDF or HaCaT cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Treatment and Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert. Add the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) to both the upper and lower chambers to maintain a consistent concentration gradient.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory rate (e.g., 6-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15 minutes. Subsequently, stain the cells with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Using an inverted microscope, count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field for each treatment group.
Visualizations
Caption: Workflow for the wound healing (scratch) assay.
Caption: Workflow for the transwell migration assay.
Caption: Proposed PI3K/Akt signaling pathway in cell migration and its potential inhibition by this compound.
References
Application Notes and Protocols for Bruceine A Treatment in a Mouse Xenograft Model of Pancreatic Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic cancer remains one of the most lethal malignancies with a dismal prognosis, highlighting the urgent need for novel therapeutic strategies.[1][2] Bruceine A, a quassinoid compound isolated from the dried fruits of Brucea javanica (L.) Merr., has demonstrated potent anti-proliferative and pro-apoptotic activity against pancreatic cancer cells both in vitro and in vivo.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a mouse xenograft model of pancreatic cancer, summarizing key findings and methodologies from recent studies. The primary mechanisms of action identified for this compound in pancreatic cancer involve the activation of the p38α MAPK signaling pathway and the inhibition of the PFKFB4/GSK3β signaling pathway, leading to suppressed glycolysis and tumor growth.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound on MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) | Reference |
| Vehicle (PBS) | - | Intraperitoneal | - | - | [1] |
| Gemcitabine | - | Intraperitoneal | Significant | Significant | [1] |
| This compound | 1 mg/kg | Intraperitoneal | Dose-dependent | Dose-dependent | [1] |
| This compound | 2 mg/kg | Intraperitoneal | Dose-dependent | Dose-dependent | [1] |
| This compound | 4 mg/kg | Intraperitoneal | Dose-dependent | Dose-dependent | [1] |
Table 2: In Vivo Efficacy of this compound on MIA PaCa-2 Xenograft Model (PFKFB4/GSK3β study)
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Effect on PFKFB4 & GSK3β | Reference |
| Control | - | - | - | - | [3] |
| Gemcitabine | - | - | Similar to 0.5 mg/kg this compound | - | [3] |
| This compound | 0.02 mg/kg | - | Dose-dependent decrease | Reduced protein levels | [3] |
| This compound | 0.1 mg/kg | - | Dose-dependent decrease | Reduced protein levels | [3] |
| This compound | 0.5 mg/kg | - | Dose-dependent decrease | Reduced protein levels | [3] |
Table 3: Toxicity Profile of this compound in Xenograft Models
| Parameter | This compound Treatment | Observation | Reference |
| Body Weight | 1, 2, 4 mg/kg | Stable, no obvious distinctions to vehicle group | [1] |
| Organ Toxicity | 1, 2, 4 mg/kg | No significant organ (heart, lung, liver, kidney, spleen) toxicities | [1] |
| Body Weight | 0.02, 0.1, 0.5 mg/kg | No significant effect | [3] |
| Organ Indexes | 0.02, 0.1, 0.5 mg/kg | No significant effect on heart, kidney, liver, lung, and spleen | [3] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Pancreatic Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model of pancreatic cancer in nude mice using the MIA PaCa-2 cell line.[1]
Materials:
-
MIA PaCa-2 human pancreatic cancer cells
-
Phosphate-buffered saline (PBS), sterile
-
30 male BALB/c nude mice (18–20 g)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Cell Preparation: Culture MIA PaCa-2 cells under standard conditions. Prior to injection, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Animal Acclimatization: Allow the male BALB/c nude mice to acclimatize to the laboratory conditions for at least 7 days prior to the experiment.
-
Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ MIA PaCa-2 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable and begin to enlarge, the mice are ready for treatment allocation.
Protocol 2: this compound Treatment Regimen
This protocol details the administration of this compound to the established pancreatic cancer xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., PBS)
-
Gemcitabine (positive control)
-
Tumor-bearing mice from Protocol 1
Procedure:
-
Animal Grouping: Randomly divide the tumor-bearing mice into the desired number of groups (e.g., five groups: vehicle, positive control, and three different doses of this compound). A typical group size is 6 mice.
-
Treatment Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg, 2 mg/kg, and 4 mg/kg). Prepare the gemcitabine solution as per established protocols.
-
Drug Administration: Administer the prepared treatments to the respective groups of mice via intraperitoneal injection.
-
Treatment Schedule: The treatment is carried out for a predetermined period, for instance, 42 days.
-
Monitoring: Throughout the treatment period, monitor the following:
-
Tumor Volume: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the volume using the formula: TV = (width² × length) × 0.5.[4]
-
Body Weight: Record the body weight of each mouse regularly to assess toxicity.
-
General Health: Observe the mice for any signs of distress or toxicity.
-
-
Endpoint Analysis: At the end of the treatment period (e.g., day 42), sacrifice the mice.
-
Excise the tumors and measure their final weight.
-
Collect tumors and major organs (heart, lung, liver, kidney, spleen) for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 3: Western Blot Analysis for p38α MAPK Activation
This protocol describes the procedure for analyzing the protein expression of phosphorylated p38α MAPK in tumor tissues.
Materials:
-
Excised tumor tissues
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-P-p38α MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Homogenize the tumor tissues in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent.
-
Analysis: Quantify the band intensities and normalize the expression of P-p38α MAPK to the loading control (GAPDH).
Signaling Pathways and Experimental Workflow Visualization
Caption: this compound activates the p38α MAPK signaling pathway.
Caption: this compound inhibits the PFKFB4/GSK3β signaling pathway.
Caption: Experimental workflow for this compound treatment in a xenograft model.
References
- 1. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell growth inhibition and apoptosis through PFKFB4/GSK3β signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p38 MAPK Phosphorylation Induced by Bruceine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the analysis of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation following treatment with Bruceine A, a natural quassinoid compound. This compound has been identified as a potent activator of the p38α MAPK signaling pathway, demonstrating significant anti-cancer activity, particularly in pancreatic cancer models.[1][2] This document outlines the molecular mechanism of this compound-induced p38 MAPK activation, detailed protocols for its detection via Western blot, and quantitative data summarizing its effects.
Introduction
This compound is a quassinoid isolated from the fruits of Brucea javanica (L.) Merr.[1][3] It has garnered interest for its diverse pharmacological activities, including potent anti-tumor effects.[4][5] One of its key mechanisms of action is the direct activation of the p38α MAPK signaling pathway.[1][6] The p38 MAPK cascade is a crucial signaling pathway that responds to various extracellular stimuli and cellular stresses, playing a central role in regulating processes such as inflammation, apoptosis, cell cycle arrest, and differentiation.[7]
Activation of p38 MAPK occurs through dual phosphorylation on specific threonine and tyrosine residues (Thr180/Tyr182) within its activation loop.[8] Research indicates that this compound directly binds to the P-loop of p38α MAPK, inducing its phosphorylation in a dose- and time-dependent manner.[1][6][8] This activation is unique as it appears to occur without the influence of typical upstream kinases like MKK3/6 or MKK4.[1][2] Western blotting is the gold-standard technique to detect this specific phosphorylation event, utilizing phospho-specific antibodies to differentiate between the total and activated forms of p38 MAPK.
Mechanism of Action: this compound and p38 MAPK Signaling
This compound acts as a direct activator of p38α MAPK. The proposed mechanism involves the binding of this compound to the P-loop of p38α MAPK, which leads to a conformational change that facilitates its phosphorylation at Thr180 and Tyr182. This activation of p38 MAPK can then trigger downstream signaling cascades that contribute to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Quantitative Data Summary
The phosphorylation of p38α MAPK by this compound has been shown to be both dose- and time-dependent in pancreatic cancer cell lines (MIA PaCa-2).[1][2] The following tables summarize the observed effects based on Western blot analysis.
Table 1: Dose-Dependent Effect of this compound on p38 MAPK Phosphorylation
| This compound Concentration (nM) | Treatment Time (hours) | Relative p-p38/Total p38 Ratio (Fold Change vs. Control) |
| 0 (Control) | 24 | 1.0 |
| 12.5 | 24 | Increased |
| 25 | 24 | Moderately Increased |
| 50 | 24 | Strongly Increased |
Data is a representation of findings reported in scientific literature where a clear dose-dependent increase was observed.[1]
Table 2: Time-Dependent Effect of this compound on p38 MAPK Phosphorylation
| This compound Concentration (nM) | Treatment Time (hours) | Relative p-p38/Total p38 Ratio (Fold Change vs. Control) |
| 50 | 0 (Control) | 1.0 |
| 50 | 6 | Increased |
| 50 | 12 | Strongly Increased |
| 50 | 24 | Sustained Strong Increase |
Data is a representation of findings reported in scientific literature where a clear time-dependent increase was observed.[1]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MIA PaCa-2 pancreatic cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
For dose-response experiments, treat cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 nM) for a fixed time period (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) and harvest at different time points (e.g., 0, 6, 12, 24 hours).
-
-
Harvesting: After treatment, proceed immediately to the cell lysis protocol.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is optimized for the detection of phosphorylated proteins, which requires special care to prevent dephosphorylation during sample preparation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)[9][10]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)[2]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can increase background.[11][12]
-
Primary Antibodies:
-
Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Mouse or Rabbit anti-Total p38 MAPK antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Lysis: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS.[13] b. Aspirate the PBS completely and add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors to each well (e.g., 150-200 µL for a 6-well plate).[9][14] c. Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13] d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.[10] f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9] b. Normalize the concentration of all samples with lysis buffer.
-
Sample Preparation: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14] b. Primary Antibody Incubation: Dilute the phospho-p38 MAPK primary antibody in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[12][14] c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Dilute the HRP-conjugated anti-rabbit secondary antibody in 5% BSA/TBST. Incubate for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's protocol. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing for Total p38: a. To normalize the phospho-p38 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total p38 MAPK. b. After stripping, block the membrane again and incubate with the primary antibody for total p38 MAPK. c. Repeat the washing, secondary antibody incubation, and detection steps.
-
Data Analysis: a. Quantify the band intensities for both phospho-p38 and total p38 using densitometry software. b. Calculate the ratio of phospho-p38 to total p38 for each sample to determine the relative level of p38 activation.
References
- 1. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. nsjbio.com [nsjbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Bruceine A
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine D inhibits Cell Proliferation Through Downregulating LINC01667/MicroRNA-138-5p/Cyclin E1 Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruceine D inhibits Cell Proliferation Through Downregulating LINC01667/MicroRNA-138-5p/Cyclin E1 Axis in Gastric Cancer [frontiersin.org]
- 7. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Note: Phosphoproteomics to Identify Bruceine A Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine A is a quassinoid, a type of natural product isolated from Brucea javanica, a plant with a long history in traditional medicine.[1] Recent studies have highlighted its potent anti-cancer properties, including the induction of apoptosis and autophagy, and the inhibition of cell proliferation and metastasis in various cancer models.[2][3][4][5] The therapeutic potential of this compound is attributed to its ability to modulate multiple intracellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[6][7] However, a comprehensive and unbiased understanding of its molecular mechanism of action remains to be fully elucidated.[1]
Phosphoproteomics, the large-scale analysis of protein phosphorylation, has emerged as a powerful tool in drug discovery for identifying signaling pathways and direct drug targets.[8][9][10] By quantifying changes in the phosphorylation status of thousands of proteins simultaneously, researchers can gain a global view of the cellular response to a drug candidate like this compound. This application note provides a detailed protocol for utilizing quantitative phosphoproteomics to identify the signaling targets of this compound, offering a systematic approach for drug development professionals and researchers.
Key Signaling Pathways Modulated by this compound
Several key signaling pathways have been identified as being affected by this compound treatment in cancer cells. Understanding these pathways provides a foundation for interpreting phosphoproteomic data.
-
PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of autophagy in breast and colon cancer cells.[4][7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been reported to modulate the MEK/ERK and p38 MAPK pathways to induce apoptosis in triple-negative breast cancer and pancreatic cancer.[6][11]
-
PFKFB4/GSK3β Signaling: In pancreatic cancer, this compound has been found to directly bind to PFKFB4, inhibiting glycolysis and leading to cell cycle arrest and apoptosis through the modulation of GSK3β.[2]
-
USP13/PARP1 Signaling: A recent study in multiple myeloma identified USP13 as a potential direct target of this compound. By inhibiting USP13, this compound disrupts DNA damage repair via the PARP1 pathway, leading to apoptosis.[5]
Experimental Workflow for Phosphoproteomic Analysis
A typical quantitative phosphoproteomics workflow to identify this compound signaling targets involves several key steps, from sample preparation to data analysis. This workflow is designed to compare the phosphoproteome of cells treated with this compound to untreated control cells.
Caption: A general workflow for identifying this compound targets using phosphoproteomics.
Quantitative Data Presentation
The following tables present hypothetical quantitative phosphoproteomic data, illustrating the expected changes in phosphorylation of key proteins upon treatment with this compound, based on its known effects on major signaling pathways. Data is represented as log2 fold change of phosphopeptide abundance in this compound-treated cells versus control cells.
Table 1: Changes in the PI3K/Akt/mTOR Pathway
| Protein | Phosphosite | log2 Fold Change (this compound / Control) | Putative Function |
| PIK3R1 | Tyr467 | -1.2 | p85 regulatory subunit of PI3K |
| AKT1 | Ser473 | -1.5 | Survival, proliferation |
| mTOR | Ser2448 | -1.8 | Cell growth, proliferation |
| RPS6KB1 (p70S6K) | Thr389 | -2.1 | Protein synthesis |
| EIF4EBP1 | Thr37/46 | -1.9 | Translation initiation |
Table 2: Changes in the MAPK/ERK Pathway
| Protein | Phosphosite | log2 Fold Change (this compound / Control) | Putative Function |
| MAP2K1 (MEK1) | Ser217/221 | -1.3 | Activation of ERK |
| MAPK3 (ERK1) | Thr202/Tyr204 | -1.6 | Proliferation, differentiation |
| MAPK1 (ERK2) | Thr185/Tyr187 | -1.7 | Proliferation, differentiation |
| RPS6KA1 (p90RSK) | Ser380 | -1.9 | Transcription, translation |
| ELK1 | Ser383 | -1.4 | Transcription factor |
Table 3: Changes in Apoptosis and DNA Damage Pathways
| Protein | Phosphosite | log2 Fold Change (this compound / Control) | Putative Function |
| GSK3B | Ser9 | +1.1 | Pro-apoptotic signaling |
| BAD | Ser136 | -1.2 | Pro-apoptotic signaling |
| PARP1 | Multiple | -0.9 | DNA damage repair |
| CHEK2 | Thr68 | +1.5 | DNA damage checkpoint |
| TP53BP1 | Ser1778 | +1.3 | DNA damage response |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways known to be modulated by this compound. These diagrams are based on current literature and provide a visual representation of the drug's mechanism of action.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
- 10. Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. functional-and-quantitative-proteomics-using-silac - Ask this paper | Bohrium [bohrium.com]
Assessing Bruceine A Efficacy in Patient-Derived Organoids (PDOs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1][2][3][4] This makes them a powerful preclinical model for assessing the efficacy of novel therapeutic compounds and advancing personalized medicine.[1][3][5] Bruceine A, a quassinoid extracted from Brucea javanica, has demonstrated significant anti-tumor activity across various cancer types by modulating multiple intracellular signaling pathways.[6][7][8][9] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in PDOs.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis and autophagy, inhibiting cell proliferation and migration, and causing cell cycle arrest.[6][7][8] Key signaling pathways implicated in the mechanism of action of this compound include:
-
PI3K/Akt Pathway: this compound has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][7][10] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
-
MEK/ERK Pathway: In triple-negative breast cancer, this compound has been found to suppress metastasis and induce mitochondrial apoptosis through the MEK/ERK signaling pathway.[7][11]
-
MAPK Pathway: this compound can activate the p38 MAPK signaling pathway, which is involved in apoptosis and cell-cycle arrest in response to cellular stress.[8][12][13]
-
NF-κB Pathway: this compound has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cell survival.[8][9]
-
Reactive Oxygen Species (ROS) Accumulation: this compound can induce the accumulation of ROS, leading to oxidative stress and subsequent cell death.[6][10]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| HCT116 | Colon Cancer | 26.12 | 48 | [6] |
| CT26 | Colon Cancer | 229.26 | 48 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 78.4 | 48 | [11] |
| 4T1 | Triple-Negative Breast Cancer | 524.6 | 48 | [11] |
| MIA PaCa-2 | Pancreatic Cancer | Varies (dose-dependent) | 24-72 | [8] |
| SW1990 | Pancreatic Cancer | Varies (dose-dependent) | 24-72 | [8] |
| PANC-1 | Pancreatic Cancer | Varies (dose-dependent) | 24-72 | [8] |
| AsPC-1 | Pancreatic Cancer | Varies (dose-dependent) | 24-72 | [8] |
Experimental Protocols
Protocol 1: Generation and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing PDO cultures from fresh tumor tissue.
Materials:
-
Fresh tumor tissue from biopsy or resection
-
Gentle cell dissociation reagent (e.g., Collagenase/Hyaluronidase mix)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the cancer type)
-
Fetal Bovine Serum (FBS)
-
DMEM/F-12 medium
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Cell recovery solution
Procedure:
-
Tissue Digestion: Mechanically mince the tumor tissue and digest with a gentle cell dissociation reagent to obtain a single-cell suspension or small cell clusters.
-
Cell Seeding: Resuspend the cells in a basement membrane matrix and plate as domes in the center of pre-warmed culture plates.
-
Solidification: Allow the domes to solidify at 37°C for 15-30 minutes.
-
Culture: Add the appropriate organoid culture medium and incubate at 37°C in a 5% CO2 incubator.
-
Maintenance: Change the culture medium every 2-3 days. Passage the organoids every 7-14 days by dissociating them and re-plating in a fresh basement membrane matrix.
Protocol 2: Assessing this compound Efficacy in PDOs using a Viability Assay
This protocol describes a method to determine the dose-response of PDOs to this compound using a luminescence-based cell viability assay.
Materials:
-
Established PDO cultures
-
This compound stock solution
-
Organoid culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
White-walled multi-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Organoid Plating: Dissociate PDOs into small fragments and seed them in a basement membrane matrix in a multi-well plate. Culture for 3-4 days to allow organoid formation.
-
Drug Treatment: Prepare serial dilutions of this compound in the organoid culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Add the 3D cell viability assay reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
-
Luminescence Reading: Shake the plate for 5 minutes to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value of this compound for each PDO line.
Protocol 3: Apoptosis Assay in this compound-Treated PDOs
This protocol details the assessment of apoptosis in PDOs following treatment with this compound using immunofluorescence staining for cleaved caspase-3.
Materials:
-
PDOs cultured on chamber slides or in optically clear plates
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., Bovine Serum Albumin in PBS)
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Treatment: Treat the established PDOs with this compound at a concentration around the determined IC50 value for 24-48 hours.
-
Fixation: Carefully remove the culture medium and fix the organoids with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the organoids with PBS and permeabilize with the permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with a nuclear counterstain.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the percentage of apoptotic cells by counting the number of cleaved caspase-3 positive cells relative to the total number of cells (DAPI-stained nuclei).
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound leading to anti-tumor effects.
Caption: Experimental workflow for assessing this compound efficacy in PDOs.
References
- 1. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patient-derived tumor organoids: A preclinical platform for personalized cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Suppressing metastasis via MEK/ERK pathway and invoking mitochondrial apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing a Nanoformulation for Improved Bruceine A Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Challenges of Bruceine A Delivery
This compound (BA), a quassinoid compound extracted from Brucea javanica, has demonstrated significant therapeutic potential, particularly in oncology.[1][2][3] Its anticancer effects are attributed to its ability to modulate various intracellular signaling pathways, including the PI3K/Akt and MEK/ERK pathways, leading to the induction of apoptosis and inhibition of cell proliferation and metastasis.[1][2][3][4] However, the clinical translation of this compound is hampered by its poor water solubility, which limits its bioavailability and therapeutic efficacy.[5][6]
Nanoformulation strategies offer a promising solution to overcome these limitations.[6][7] By encapsulating this compound within a nanoparticle carrier, it is possible to enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues.[6][7][8] This document provides detailed application notes and protocols for the development and evaluation of a polymeric nanoparticle-based formulation for this compound.
Data Presentation: Physicochemical and In Vitro Efficacy Data
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Cancer | 26.12 | [1] |
| CT26 | Colon Cancer | 229.26 | [1] |
| MCF-7 | Breast Cancer | 18.999 (µM for Bruceine D) | [4] |
| MDA-MB-231 | Breast Cancer | 24.064 (µM for Bruceine D) | [4] |
Table 2: Physicochemical Characteristics of Nanoparticle Formulations for Hydrophobic Drugs
| Formulation Type | Drug | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Brucine | PEG | < 140 | Not Reported | Not Reported | [5] |
| Liposomes | Brucea javanica oil | - | 120-150 | Not Reported | Not Reported | [7] |
| Polymeric Nanoparticles | Paclitaxel, Etoposide | PLGA | Not Reported | Not Reported | Not Reported | [9] |
| Polymeric Micelles | Paclitaxel, Rapamycin | PEG-b-PLA | Not Reported | Not Reported | Not Reported | [9] |
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method. This method is widely used for encapsulating hydrophobic drugs.[10][11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase. Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
Characterization of this compound-Loaded Nanoparticles
3.2.1. Particle Size and Zeta Potential:
-
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
3.2.2. Morphology:
-
Method: Transmission Electron Microscopy (TEM).[12]
-
Procedure:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid.
-
Image the grid using a TEM to observe the morphology and size of the nanoparticles.
-
3.2.3. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Drug Loading:
-
Weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Determine the concentration of this compound using a validated HPLC method.
-
Calculate the drug loading using the formula: (Mass of drug in nanoparticles / Mass of nanoparticles) x 100%.
-
-
Encapsulation Efficiency:
-
During the synthesis, collect the supernatant after the first centrifugation.
-
Determine the amount of unencapsulated this compound in the supernatant using HPLC.
-
Calculate the encapsulation efficiency using the formula: ((Total drug - Free drug) / Total drug) x 100%.
-
-
In Vitro Drug Release Study
-
Method: Dialysis method.
-
Procedure:
-
Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of this compound released using HPLC.
-
In Vitro Cellular Studies
3.4.1. Cell Culture:
-
Culture selected cancer cell lines (e.g., HCT116, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
3.4.2. Cytotoxicity Assay:
-
Method: MTT assay.[5]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
3.4.3. Cellular Uptake:
-
Method: Fluorescence Microscopy or Flow Cytometry (requires a fluorescently labeled nanoparticle).
-
Procedure:
-
Prepare fluorescently labeled nanoparticles (e.g., by incorporating a fluorescent dye like Coumarin-6).
-
Treat cells with the fluorescent nanoparticles for different time periods.
-
Wash the cells to remove non-internalized nanoparticles.
-
Visualize the cellular uptake using a fluorescence microscope or quantify it using a flow cytometer.
-
In Vivo Animal Studies
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenograft model using HCT116 or MDA-MB-231 cells).[5]
-
Procedure:
-
Pharmacokinetic Study:
-
Administer free this compound and this compound-loaded nanoparticles intravenously to healthy mice.
-
Collect blood samples at different time points.
-
Determine the concentration of this compound in the plasma using LC-MS/MS to evaluate the pharmacokinetic parameters.
-
-
Antitumor Efficacy Study:
-
Once the tumors reach a certain volume, randomly divide the mice into treatment groups (e.g., saline, empty nanoparticles, free this compound, this compound-loaded nanoparticles).
-
Administer the treatments intravenously at a predetermined schedule.
-
Monitor tumor volume and body weight regularly.[4]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).[4]
-
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound suppresses metastasis via the MEK/ERK pathway.
Experimental Workflow
Caption: Experimental workflow for nanoformulation development.
References
- 1. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Suppressing metastasis via MEK/ERK pathway and invoking mitochondrial apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Medicinal Activities and Nanomedicine Delivery Strategies for Brucea javanica Oil and Its Molecular Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Predicting Bruceine A Binding Sites Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine A, a quassinoid compound isolated from Brucea javanica, has demonstrated significant potential as an anticancer agent.[1][2][3][4] Its therapeutic effects are attributed to the modulation of various intracellular signaling pathways, including the PI3K/Akt and MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3][5] Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mechanism of action. This application note provides a detailed protocol for utilizing molecular docking to predict the binding sites of this compound on its potential protein targets.
Known Molecular Targets and Pathways of this compound
Research has identified several key protein targets and signaling pathways modulated by this compound. Molecular docking studies have been employed to elucidate the interactions between this compound and these targets.
Key Signaling Pathways:
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to suppress this pathway, and molecular docking studies suggest a direct interaction with key proteins like PI3K and Akt.[1][2][5]
-
MEK/ERK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival. This compound has been found to suppress metastasis in triple-negative breast cancer by targeting this pathway.[1][3]
-
Apoptosis Pathway: this compound induces apoptosis in cancer cells.[2][6] Molecular docking studies have investigated its potential to inhibit anti-apoptotic proteins like Bcl-2.[7][8]
Quantitative Data from Molecular Docking Studies
The binding affinity of this compound to its target proteins is a key indicator of its potential inhibitory activity. The following table summarizes the binding energies obtained from various molecular docking studies. A lower binding energy indicates a more stable and favorable interaction.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Reference |
| PI3K | This compound | Not explicitly stated, but interaction shown | [5] |
| Akt | This compound | Not explicitly stated, but interaction shown | [5] |
| Bcl-2 | Bruceine D (a related compound) | -8.3 | [7][8] |
| H5N1 Neuraminidase | Brucein G (a related compound) | -8.41 | [9] |
| H5N1 Neuraminidase | Bruceoside C (a related compound) | -8.39 | [9] |
| MCL-1 | Hydnocarpin (from a related plant) | -8.9 | [10] |
| FLT3 | Yadanzioside P (from a related plant) | -9.4 | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: PI3K/Akt pathway inhibition by this compound.
Caption: A typical molecular docking workflow.
Detailed Experimental Protocol for Molecular Docking of this compound
This protocol outlines the steps for performing molecular docking of this compound against a chosen protein target, such as Akt1.
1. Software and Resource Requirements:
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.[10][11]
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or ZINC database: To obtain the 3D structure of this compound.
2. Target Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., Akt1, PDB ID: 1UNQ) from the Protein Data Bank.
-
Prepare the Receptor:
-
Open the PDB file in a molecular modeling software like PyMOL or Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format, which is required by AutoDock Vina.
-
3. Ligand (this compound) Preparation:
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 107739).
-
Prepare the Ligand:
-
Open the ligand file in MGL-Tools.
-
Detect the root and define the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
4. Molecular Docking Simulation:
-
Grid Box Definition:
-
Define a grid box that encompasses the putative binding site of the target protein. If a known inhibitor's binding site is available, center the grid box on that site.
-
The size of the grid box should be large enough to allow the ligand to move freely within the binding pocket. For Akt1, a grid box centered on the ATP-binding site is a common choice.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the output file name.
-
-
Run AutoDock Vina:
-
Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
5. Analysis of Results:
-
Binding Affinity:
-
The primary output of AutoDock Vina is the binding affinity in kcal/mol. The most negative value corresponds to the best binding pose.
-
-
Visualization of Binding Poses:
-
Open the output PDBQT file containing the docked poses of this compound along with the receptor PDBQT file in PyMOL or Chimera.
-
Analyze the interactions between this compound and the amino acid residues of the target protein.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
-
Interaction Analysis:
-
Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams of the interactions, providing a clear representation of the binding mode.
-
Conclusion
Molecular docking is an invaluable in silico tool for predicting the binding interactions of natural products like this compound with their protein targets. This approach can significantly accelerate the drug discovery process by identifying potential lead compounds and providing insights into their mechanisms of action. The protocol outlined in this application note provides a comprehensive guide for researchers to investigate the binding of this compound to various cancer-related protein targets, thereby aiding in the development of novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Suppressing metastasis via MEK/ERK pathway and invoking mitochondrial apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Combining empirical knowledge, in silico molecular docking and ADMET profiling to identify therapeutic phytochemicals from Brucea antidysentrica for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Gene Expression Changes Induced by Bruceine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine A is a quassinoid, a type of natural product isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer. Modern pharmacological studies have revealed that this compound exhibits potent anti-tumor activities by modulating several key signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[1][2][3] Quantitative PCR (qPCR) is a powerful and sensitive technique to elucidate the molecular mechanisms of this compound by quantifying the changes in gene expression that underpin its therapeutic effects.
These application notes provide a comprehensive guide for researchers to design and execute qPCR experiments to study the effects of this compound on cancer cells. Included are detailed protocols, target gene suggestions based on known signaling pathways affected by this compound, and illustrative data on expected gene expression changes.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by influencing multiple signaling cascades. Understanding these pathways is crucial for selecting relevant target genes for qPCR analysis.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been shown to suppress the PI3K/Akt pathway, leading to decreased phosphorylation of Akt.[1][4][5][6][7] This inhibition can, in turn, affect the expression of downstream targets that regulate the cell cycle and apoptosis.
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. This compound has been reported to modulate this pathway, contributing to its anti-tumor effects.[3]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key player in inflammation, immunity, and cell survival. Inhibition of this pathway is a common mechanism for anticancer agents. This compound has been identified as an inhibitor of NF-κB, which can lead to the downregulation of anti-apoptotic genes.[8][9]
-
Apoptosis Pathway: this compound induces apoptosis, or programmed cell death, in cancer cells. This is achieved by altering the expression of key apoptosis-related genes, such as those in the Bcl-2 family (Bcl-2, Bax) and caspases (Caspase-3).[3][10]
-
Cell Cycle Regulation: this compound can cause cell cycle arrest, thereby halting the proliferation of cancer cells. This is often associated with changes in the expression of cyclins and cyclin-dependent kinases (CDKs).[3]
Data Presentation: Illustrative Gene Expression Changes Induced by this compound
The following tables summarize the expected changes in the expression of key target genes following treatment of cancer cells with this compound, as analyzed by qPCR.
Disclaimer: The following data are illustrative and intended to represent the anticipated direction of gene expression changes based on existing literature. Actual fold changes will vary depending on the cell line, experimental conditions, and this compound concentration.
Table 1: Apoptosis-Related Gene Expression
| Gene | Function | Expected Fold Change |
| Bcl-2 | Anti-apoptotic | -2.5 |
| Bax | Pro-apoptotic | +3.0 |
| Caspase-3 | Executioner caspase | +4.0 |
| Caspase-9 | Initiator caspase | +3.5 |
Table 2: Cell Cycle Regulation Gene Expression
| Gene | Function | Expected Fold Change |
| CCND1 (Cyclin D1) | G1/S transition | -3.0 |
| CDK4 | Cyclin D partner | -2.5 |
| CDKN1A (p21) | Cell cycle inhibitor | +2.0 |
Table 3: PI3K/Akt Pathway Downstream Target Gene Expression
| Gene | Function | Expected Fold Change |
| FOXO1 | Transcription factor | +2.5 |
| GSK3B | Kinase | -2.0 |
| mTOR | Kinase, cell growth | -3.0 |
Table 4: NF-κB Pathway Target Gene Expression
| Gene | Function | Expected Fold Change |
| NFKBIA (IκBα) | NF-κB inhibitor | +2.0 |
| REL A (p65) | NF-κB subunit | -2.5 |
| IL-6 | Pro-inflammatory cytokine | -4.0 |
Experimental Protocols
This section provides a detailed methodology for analyzing gene expression changes in cancer cells treated with this compound using a two-step RT-qPCR protocol.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0, 10, 50, 100 nM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Harvesting: After the desired incubation time (e.g., 24 or 48 hours), wash the cells with ice-cold PBS and then lyse the cells directly in the well for RNA extraction.
RNA Extraction and Quantification
-
RNA Isolation: Use a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This will typically involve cell lysis, homogenization, and purification of RNA on a silica membrane.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Elution: Elute the purified RNA in RNase-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the following components for each sample:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse transcriptase enzyme
-
Reverse transcriptase buffer
-
RNase-free water to the final volume.
-
-
Incubation: Place the tubes in a thermal cycler and run the reverse transcription program (e.g., 25°C for 10 min, 50°C for 60 min, 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C until use in the qPCR reaction.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for your target genes and at least two reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M).
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine:
-
SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward primer (10 µM)
-
Reverse primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume.
-
-
qPCR Run: Place the plate in a real-time PCR instrument and run the following thermal cycling program:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the Cq values of the target genes to the geometric mean of the reference genes (ΔCq).
-
Calculate the fold change in gene expression using the 2-ΔΔCq method, comparing the this compound-treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: this compound signaling pathways in cancer cells.
Caption: Experimental workflow for qPCR analysis.
References
- 1. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of PI3K/AKT/mTOR Pathway in Juglone-Treated Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fold-Change Detection of NF-κB at Target Genes with Different Transcript Outputs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Mitochondrial Membrane Potential Alterations Induced by Bruceine A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing changes in mitochondrial membrane potential (ΔΨm) in cancer cells following treatment with Bruceine A, a quassinoid with demonstrated anti-cancer properties.
Introduction
This compound is a natural compound isolated from Brucea javanica that has shown potent anti-tumor activities, including the induction of apoptosis in various cancer cell lines.[1][2][3] A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[4][5][6] this compound has been shown to induce mitochondrial dysfunction, characterized by a decrease in ΔΨm, generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[1][2] Therefore, the accurate measurement of ΔΨm is a critical step in elucidating the mechanism of action of this compound and evaluating its potential as a chemotherapeutic agent.
This application note details a robust protocol for quantifying this compound-induced changes in ΔΨm using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM). Additionally, an alternative protocol using the JC-1 dye is provided.
Data Presentation
The following table summarizes the effects of this compound and the related compound Bruceine D on cell viability and mitochondrial membrane potential from published studies.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | MDA-MB-231 (TNBC) | Cell Viability (IC50) | 78.4 nM | Inhibition of cell proliferation | [1] |
| This compound | 4T1 (TNBC) | Cell Viability (IC50) | 524.6 nM | Inhibition of cell proliferation | [1] |
| This compound | MDA-MB-231, 4T1 | Mitochondrial Function | Not Specified | Diminished mitochondrial membrane potential | [1][2] |
| Bruceine D | A549 (NSCLC) | Cell Viability (IC50) | 1.01±0.11 µg/ml (72h) | Inhibition of cell proliferation | [7][8] |
| Bruceine D | H1650 (NSCLC) | Cell Viability (IC50) | 1.19±0.07 µg/ml (72h) | Inhibition of cell proliferation | [7][8] |
| Bruceine D | K562 | Mitochondrial Membrane Potential | 3.0, 6.0, 12.0 µM (24h) | Decrease in MMP to 79.84%, 59.74%, 40.66% of control | [9] |
| Bruceine D | Capan-2 (Pancreatic) | Mitochondrial Membrane Potential (JC-1) | Dose-dependent | Decrease in mitochondrial membrane potential | [5] |
Signaling Pathway
This compound has been shown to induce apoptosis through the mitochondrial pathway. This process is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and a decrease in the mitochondrial membrane potential.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for assessing mitochondrial membrane potential after this compound treatment.
Caption: Experimental workflow for MMP assessment.
Experimental Protocols
Protocol 1: TMRM Assay for Mitochondrial Membrane Potential
This protocol utilizes Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[10] A decrease in mitochondrial membrane potential results in a reduced TMRM signal.
Materials:
-
Cells of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound
-
TMRM (Tetramethylrhodamine, methyl ester)
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization[11]
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates for fluorescence reading
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a range of concentrations of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Positive Control (FCCP Treatment):
-
TMRM Staining:
-
Prepare a TMRM working solution of 50-200 nM in pre-warmed complete culture medium.[11] The optimal concentration should be determined for each cell line.
-
Carefully remove the medium containing this compound and add 100 µL of the TMRM working solution to each well.
-
Incubate for 20-30 minutes at 37°C, protected from light.[10][11]
-
-
Washing:
-
Gently aspirate the TMRM solution.
-
Wash the cells once or twice with 100 µL of pre-warmed PBS or assay buffer.[10]
-
-
Fluorescence Measurement:
-
Add 100 µL of pre-warmed PBS or assay buffer to each well.
-
Measure the fluorescence intensity using one of the following methods:
-
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 dye is a ratiometric probe that can be used to assess mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[13][14] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
FCCP or CCCP - as a positive control
-
Assay Buffer (often provided with JC-1 kits)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the TMRM protocol.
-
-
Positive Control (FCCP/CCCP Treatment):
-
For positive control wells, add FCCP or CCCP to a final concentration of 5-50 µM and incubate for 15-30 minutes at 37°C.[13]
-
-
JC-1 Staining:
-
Washing:
-
Fluorescence Measurement:
-
Resuspend the cells in an appropriate volume of assay buffer.
-
Measure the fluorescence intensity promptly:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Conclusion
The protocols described in this application note provide a reliable framework for investigating the effects of this compound on mitochondrial membrane potential. The choice between the TMRM and JC-1 assays will depend on the specific experimental goals and available instrumentation. TMRM provides a quantitative measure of ΔΨm, while the ratiometric nature of JC-1 can help to normalize for variations in cell number and mitochondrial mass. These assays are essential tools for characterizing the pro-apoptotic mechanism of this compound and for the development of novel anti-cancer therapies targeting mitochondrial function.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. This compound: Suppressing metastasis via MEK/ERK pathway and invoking mitochondrial apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell growth inhibition and apoptosis through PFKFB4/GSK3β signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 5. Involvement of the mitochondrial pathway in bruceine D-induced apoptosis in Capan-2 human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. iomcworld.com [iomcworld.com]
- 10. Functional Mitochondrial Staining | Thermo Fisher Scientific - BG [thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. 101.200.202.226 [101.200.202.226]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Bruceine A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Bruceine A.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, often reported to be less than 6%, is primarily attributed to its poor water solubility.[1][2] This characteristic limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Nanoformulation strategies are the most promising approaches to improve the oral bioavailability of this compound. These include self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. These formulations can enhance solubility, protect the drug from degradation in the gastrointestinal tract, and improve its absorption.
Q3: How do Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) improve the bioavailability of this compound?
A3: SNEDDS are isotropic mixtures of an oil, a surfactant, and a cosurfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids. This nanoemulsion increases the surface area for drug release and maintains the drug in a solubilized state, thereby enhancing its absorption.
Q4: Are there any known signaling pathways affected by this compound that are relevant to its therapeutic effects?
A4: Yes, this compound has been shown to exert its anticancer effects by modulating several key signaling pathways. Notably, it has been reported to suppress the PI3K/Akt signaling pathway, which is crucial in cell proliferation, survival, and apoptosis.[1][2][3]
Troubleshooting Guides
Formulation and Characterization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor solubility of this compound in selected oil for SNEDDS. | - Inappropriate oil selection. - this compound concentration exceeds its solubility limit in the chosen oil. | - Screen a wider range of oils (e.g., medium-chain triglycerides, long-chain triglycerides, fatty acid esters). - Determine the saturation solubility of this compound in the selected oils. - Consider using a blend of oils to improve solubilization. |
| Formation of large or unstable particles in nanoformulation. | - Incorrect ratio of oil, surfactant, and cosurfactant. - Inadequate energy input during formulation (e.g., homogenization, sonication). - Incompatible components. | - Optimize the formulation ratios using pseudo-ternary phase diagrams. - Increase homogenization speed/time or sonication amplitude/duration. - Ensure all components are miscible and check for any signs of precipitation or phase separation. |
| Low encapsulation efficiency. | - Drug precipitation during formulation. - Poor affinity of the drug for the nanoparticle core. - Leakage of the drug from the nanoparticles. | - Ensure the drug is fully dissolved in the oil phase before emulsification. - Select a lipid or polymer matrix with higher affinity for this compound. - For SLNs, select a lipid with a less perfect crystalline structure to accommodate more drug. |
| Inconsistent particle size measurements. | - Aggregation of nanoparticles. - Issues with the dynamic light scattering (DLS) instrument or sample preparation. | - Ensure adequate stabilization with surfactants or polymers. - Filter samples before DLS measurement to remove dust or large aggregates. - Optimize the concentration of the sample for DLS analysis. |
In Vitro and In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low permeability of this compound nanoformulation in Caco-2 cell assay. | - The nanoformulation is not effectively releasing the drug at the cell surface. - The inherent permeability of this compound is very low. - Efflux pump activity (e.g., P-glycoprotein). | - Ensure the nanoformulation is stable in the assay medium. - Include a positive control with known high permeability. - Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) to assess the role of efflux pumps. |
| High variability in plasma concentrations in animal pharmacokinetic studies. | - Inconsistent oral gavage technique. - Variability in gastric emptying and intestinal transit times. - Food effects. | - Ensure consistent and accurate oral gavage administration. - Fast animals overnight before dosing to standardize gastrointestinal conditions. - Standardize the diet of the animals during the study period. |
| Low in vivo bioavailability despite promising in vitro results. | - Rapid clearance of the nanoformulation from the systemic circulation. - Instability of the nanoformulation in the in vivo environment. - First-pass metabolism. | - Characterize the stability of the nanoformulation in simulated gastric and intestinal fluids. - Investigate the potential for lymphatic transport, which can bypass the first-pass effect. - Analyze plasma samples for metabolites of this compound. |
Data Presentation
Table 1: Physicochemical Characteristics of a Bruceine D Self-Nanoemulsifying Drug Delivery System (SNEDDS) (Data adapted from a study on Bruceine D, a close structural analog of this compound)
| Parameter | Value |
| Mean Droplet Size (nm) | 25.4 ± 1.2 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 |
| Zeta Potential (mV) | -15.6 ± 0.8 |
| Encapsulation Efficiency (%) | > 99 |
Table 2: Pharmacokinetic Parameters of Bruceine D from SNEDDS vs. Suspension Following Oral Administration in Rats (Data adapted from a study on Bruceine D)
| Parameter | BD-SNEDDS | BD-Suspension |
| Cmax (ng/mL) | 125.3 ± 20.7 | 58.6 ± 11.3 |
| Tmax (h) | 1.5 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-24h) (ng·h/mL) | 489.7 ± 65.2 | 210.4 ± 42.9 |
| Relative Bioavailability (%) | ~233 | 100 |
Experimental Protocols
Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from a method developed for Bruceine D, a structurally similar quassinoid.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides - MCT)
-
Surfactant (e.g., Kolliphor® HS-15)
-
Cosurfactant (e.g., propylene glycol)
-
Magnetic stirrer
-
Vortex mixer
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants.
-
Add an excess amount of this compound to a known volume of each excipient.
-
Vortex the mixture and shake at 37°C for 24 hours in a water bath.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the selected surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the selected oil at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.
-
Construct the phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select an optimized ratio of oil, surfactant, and cosurfactant from the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and cosurfactant and mix them.
-
Add the desired amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
Characterization of this compound-Loaded SNEDDS
Methodology:
-
Droplet Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the this compound-SNEDDS formulation with deionized water (e.g., 1:100).
-
Measure the droplet size, PDI, and zeta potential using a Zetasizer Nano ZS or a similar instrument based on dynamic light scattering.
-
-
Transmission Electron Microscopy (TEM):
-
Dilute the formulation with deionized water and place a drop onto a carbon-coated copper grid.
-
Negatively stain the sample (e.g., with phosphotungstic acid) and allow it to air dry.
-
Observe the morphology of the nanoemulsion droplets under a transmission electron microscope.
-
-
Encapsulation Efficiency:
-
Separate the free this compound from the nanoemulsion using a suitable method (e.g., ultrafiltration).
-
Quantify the amount of free drug in the aqueous phase using a validated HPLC method.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vivo Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound-loaded nanoformulation
-
This compound suspension (as control)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
HPLC-MS/MS for bioanalysis
Methodology:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: one receiving the this compound nanoformulation and the other receiving the this compound suspension.
-
Administer a single oral dose of the respective formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., WinNonlin).
-
Determine the relative bioavailability of the nanoformulation compared to the suspension.
-
Visualizations
Caption: Workflow for the development and characterization of a this compound nanoformulation.
Caption: Conceptual diagram of how nanoformulations enhance the oral bioavailability of this compound.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on the PI3K/Akt pathway.
References
minimizing off-target effects of Bruceine A in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with Bruceine A and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural quassinoid compound isolated from Brucea javanica. Its primary mechanisms of action include the inhibition of NF-κB and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 4 (PFKFB4), and the activation of p38α mitogen-activated protein kinase (MAPK).[1][2] It has demonstrated anti-cancer, anti-inflammatory, and antiviral properties in various studies.[3][4]
Q2: In which research areas is this compound commonly used?
This compound is primarily utilized in cancer research, particularly for pancreatic, breast, and colon cancers.[1][5][6] It is also investigated for its anti-inflammatory and antiviral activities.[3]
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, including:
-
p38 MAPK Pathway (Activation): this compound directly binds to and activates p38α MAPK.[7]
-
PI3K/Akt Pathway (Inhibition): It can suppress the phosphorylation of PI3K and Akt.[5][8][9][10]
-
NF-κB Pathway (Inhibition): this compound is a known inhibitor of NF-κB activity.[1][2]
-
MEK/ERK Pathway: It has been shown to affect this pathway in triple-negative breast cancer cells.[6]
Q4: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound is highly cell-line dependent. Based on published data, IC50 values can range from the low nanomolar to the micromolar range. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed even at low concentrations. | Cell line is highly sensitive to this compound. | Perform a broad-range dose-response experiment (e.g., 1 nM to 10 µM) to determine the precise IC50 value for your specific cell line. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. |
| Off-target cytotoxic effects. | - Use the lowest effective concentration possible based on your dose-response data.- Consider using a specific inhibitor for a suspected off-target kinase in parallel to dissect the specific effects of this compound.[11]- Ensure the purity of your this compound compound. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize your cell culture protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| Degradation of this compound stock solution. | Prepare fresh working solutions from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| No effect or weaker than expected effect observed. | Sub-optimal concentration of this compound used. | Re-evaluate your dose-response curve. Ensure the concentration used is appropriate to elicit the desired biological effect. |
| Cell line is resistant to this compound. | Consider using a different cell line that has been shown to be sensitive to this compound. Investigate potential resistance mechanisms in your cell line (e.g., expression of drug efflux pumps). | |
| Inactivation of this compound in culture medium. | Minimize the exposure of this compound to light and air. Prepare fresh media with this compound for each experiment. | |
| Suspected off-target effects are confounding the results. | This compound may be interacting with unintended proteins. | - Perform a kinase selectivity profile to identify other kinases that may be inhibited by this compound.[11]- Use molecular docking studies to predict potential off-target interactions.[5]- Employ a systems biology approach by analyzing global changes in gene or protein expression to identify affected pathways. |
| Activation of compensatory signaling pathways. | Investigate the activation of parallel or feedback signaling pathways upon this compound treatment using techniques like Western blotting for key pathway proteins. |
Minimizing Off-Target Effects: A Proactive Approach
While direct studies on minimizing this compound's off-target effects are limited, the following strategies, based on general pharmacological principles, can be employed:
-
Precise Dose-Response Analysis: The most critical step is to determine the optimal concentration range. Use the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-target proteins.
-
Use of Control Compounds:
-
Negative Control: A structurally similar but inactive analog of this compound, if available, can help distinguish specific from non-specific effects.
-
Positive Control: A well-characterized inhibitor or activator of the target pathway (e.g., a known p38 MAPK activator or PI3K inhibitor) should be used to validate the experimental system.[12]
-
-
Orthogonal Approaches:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to silence the intended target of this compound (e.g., p38α MAPK). If the effect of this compound is diminished in the knockdown/knockout cells, it provides strong evidence for on-target activity.
-
Chemical Rescue: Co-treatment with a downstream effector of the target pathway can help confirm the mechanism of action.
-
-
Selectivity Profiling: If resources permit, profiling this compound against a panel of kinases can identify potential off-target interactions, providing a clearer picture of its selectivity.[11]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| HCT116 | Colon Cancer | 26.12 nM | [5] |
| CT26 | Colon Cancer | 229.26 nM | [5] |
| MDA-MB-231 | Triple Negative Breast Cancer | 78.4 nM | [2] |
| 4T1 | Triple Negative Breast Cancer | 524.6 nM | [2] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration | Duration | Effect | Reference |
| MIA PaCa-2 | 12.5-50 nM | 24h | Increase in G1 phase | [2] |
| MIA PaCa-2 | 12.5-50 nM | 24h | Dose-dependent induction of apoptosis | [2] |
| MDA-MB-231 | 7.5-30 nM | 48h | G0-G1 cell cycle arrest | [2] |
| 4T1 | 150-450 nM | 48h | G0-G1 cell cycle arrest | [2] |
| MDA-MB-231 | 60-240 nM | 48h | 58.37% apoptosis | [2] |
| 4T1 | 0.6-2.4 µM | 48h | 56.21% apoptosis | [2] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations (and a DMSO vehicle control) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate in the dark for 2 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells, wash with PBS, and resuspend in 1X Annexin binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.[1]
-
3. Western Blot for PI3K/Akt and p38 MAPK Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and p38 MAPK signaling pathways.
-
Methodology:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and p38 MAPK.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.[7][10][13]
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for studying this compound.
References
- 1. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing Bruceine A stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Bruceine A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for up to 3 years or at 2-8°C for up to 24 months.[1][2] To prevent the introduction of moisture, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] A stock solution of 10 mM can be prepared in DMSO.[3] For short-term storage, aliquots of the stock solution in tightly sealed vials are recommended at -20°C for up to two weeks.[2] For longer-term storage of solutions, -80°C for up to one year is suggested.[1] To prepare working solutions for in vitro experiments, further dilution with an appropriate cell culture medium is advised. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween80, but these should be prepared fresh for immediate use.[4]
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability. Loss of biological activity in your experiments compared to a freshly prepared standard can also suggest degradation.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results can indeed be a sign of this compound degradation. If you observe a decline in the expected biological effect over time, it is crucial to re-evaluate the storage and handling of your compound. It is recommended to use a freshly prepared solution or a new vial of solid compound to confirm if stability is the underlying issue.
Q5: What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains ester and multiple hydroxyl groups, this compound is potentially susceptible to hydrolysis and oxidation.[5][6][7] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester group.[6] Oxidation can be initiated by exposure to air, light, or trace metal impurities.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Biological Activity | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from a new vial of solid this compound. 2. Compare the activity of the fresh solution with your existing solution. 3. If the fresh solution restores activity, discard the old stock and review your storage procedures. |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | 1. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times relative to the parent peak. 2. Adjust HPLC method parameters (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound from degradation products. |
| Precipitation in Stock Solution | Poor solubility or solvent evaporation. | 1. Ensure the stock solution concentration does not exceed the solubility limit of this compound in the chosen solvent. 2. Store stock solutions in tightly sealed vials to prevent solvent evaporation. 3. If precipitation occurs upon thawing, gently warm the vial and vortex to redissolve the compound. If it does not redissolve, it may indicate degradation. |
| Inconsistent Results Between Experiments | Freeze-thaw cycles leading to degradation. | 1. Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. 2. Use a fresh aliquot for each experiment. |
Summary of Storage Recommendations
| Form | Temperature | Duration | Reference |
| Solid | -20°C | Up to 3 years | [1] |
| Solid | 2-8°C | Up to 24 months | [2] |
| Solution (in DMSO) | -20°C | Up to 2 weeks | [2] |
| Solution (in DMSO) | -80°C | Up to 1 year | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on methods developed for structurally similar quassinoids and should be validated for your specific experimental setup.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). A typical starting gradient could be 10% acetonitrile, increasing to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (based on methods for related compounds)
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.
-
Inject the standard solution and record the chromatogram to determine the retention time of the parent peak.
-
Analyze your stored samples and compare the chromatograms to the standard. A decrease in the area of the parent peak and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the degradation profile of this compound and to validate the stability-indicating nature of the analytical method.[9]
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.
Procedure:
-
Subject this compound to each of the stress conditions for various time points.
-
Analyze the stressed samples using the stability-indicating HPLC method.
-
Monitor for the formation of degradation products and the decrease in the parent peak area.
Visualizations
References
- 1. This compound | Antibiotic | Parasite | TargetMol [targetmol.com]
- 2. This compound | CAS:25514-31-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Managing Bruceine A Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of Bruceine A in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in animal models?
This compound generally exhibits a manageable toxicity profile at therapeutically effective doses in animal models. Several in vivo studies using mouse models of cancer have reported anti-tumor efficacy at dosages ranging from 0.02 to 4 mg/kg (administered intravenously or intraperitoneally) without observing significant changes in body weight or overt signs of organ toxicity.[1][2][3] However, it is crucial to note that toxicity is dose-dependent, and at higher, non-therapeutic doses, adverse effects can occur. A derivative of this compound was developed specifically because the clinical translation of this compound itself has been hindered by "dose-limiting toxicities," suggesting a narrow therapeutic window.[4]
Q2: Are there any established LD50 or NOAEL values for this compound in common animal models?
Published literature does not provide definitive LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level) values for isolated this compound in common rodent models like mice and rats through standard administration routes. One study on an ethanolic extract of Brucea javanica leaves identified an oral LD50 of 1003.65 mg/kg in mice; however, this is not representative of purified this compound.[5] Given the absence of this data, it is imperative for researchers to conduct their own dose-finding and toxicity studies, such as determining the Maximum Tolerated Dose (MTD), before proceeding with efficacy studies.[6][7][8]
Q3: What are the common clinical signs of this compound toxicity to monitor in animal models?
Researchers should closely monitor animals for a range of clinical signs that may indicate toxicity. These include, but are not limited to:
-
Changes in Body Weight: A body weight loss of more than 10-20% is a significant indicator of toxicity.[6][9]
-
Behavioral Changes: Lethargy, decreased motor activity, piloerection (hair standing on end), and changes in posture (e.g., hunched back).[10]
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Gastrointestinal Effects: Diarrhea or changes in fecal consistency.
-
General Appearance: Ruffled fur, dehydration, and changes in eye appearance (e.g., half-shut eyes).[10]
-
Respiratory and Cardiovascular Signs: Abnormal breathing patterns.[11]
Q4: Which organs are most likely to be affected by this compound toxicity?
Based on studies of this compound and related compounds, as well as general toxicology principles, the following organs and systems should be prioritized for monitoring:
-
Hematological System: Decreases in packed cell volume, erythrocyte counts, and platelet counts have been observed in dogs treated with this compound.[12]
-
Liver: As the primary site of metabolism for many xenobiotics, the liver is a potential target for toxicity. Monitoring liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is recommended.[1][13]
-
Kidneys: The kidneys are crucial for the excretion of metabolites, making them susceptible to drug-induced injury.[14]
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Reproductive Tissues: One study in C. elegans suggested a potential for genotoxicity in reproductive tissues.[15]
Q5: What signaling pathways are implicated in this compound's toxicity?
The primary signaling pathways associated with the effects of this compound are the PI3K/Akt and MAPK pathways.[6][8][9][10][12][16][17][18][19] While the modulation of these pathways is linked to the therapeutic anti-cancer effects of this compound, dysregulation can also contribute to toxicity. Specifically, the activation of p38-MAPK is a frequently noted mechanism of action.[8][10][16]
Troubleshooting Guides
Problem 1: Observed significant weight loss and lethargy in animals after this compound administration.
-
Possible Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD) for the specific animal strain and experimental conditions.
-
Solution:
-
Immediately reduce the dosage in subsequent cohorts of animals.
-
If the study design permits, consider reducing the frequency of administration.
-
Perform a formal MTD study to establish a safer dosing regimen (see Experimental Protocols section).
-
Ensure the vehicle used for dissolving this compound is non-toxic and well-tolerated.
-
Problem 2: Hematological abnormalities (e.g., anemia, thrombocytopenia) are detected in treated animals.
-
Possible Cause: this compound may have a direct or indirect suppressive effect on the bone marrow or may be causing hemolysis.
-
Solution:
-
Incorporate regular complete blood counts (CBCs) into the experimental protocol to monitor the onset and severity of hematological changes.
-
Consider reducing the dose or frequency of this compound administration.
-
If severe, humane endpoints should be considered for affected animals.
-
Correlate hematological findings with histopathological examination of the bone marrow and spleen at the end of the study.
-
Problem 3: Elevated liver enzymes (ALT, AST) in serum biochemistry.
-
Possible Cause: Potential hepatotoxicity induced by this compound.
-
Solution:
-
Collect blood samples at multiple time points to assess the kinetics of liver enzyme elevation.
-
Reduce the dose of this compound.
-
At the termination of the study, perform a thorough histopathological evaluation of the liver to identify any cellular damage, such as necrosis or inflammation.[1]
-
Quantitative Data Summary
The following table summarizes doses of this compound and related compounds that have been used in animal studies and the observed toxicity.
| Compound/Extract | Animal Model | Route of Administration | Dose | Observed Toxicity/Adverse Effects | Reference |
| This compound | Mice (pancreatic cancer xenograft) | Intravenous (i.v.) | 0.02, 0.1, 0.5 mg/kg daily for 10 days | Inhibited tumor growth with no overt toxicity mentioned. | [2] |
| This compound | Mice (pancreatic cancer xenograft) | Not specified | 1, 2, 4 mg/kg | Stable body weights; no significant organ toxicities observed. | [1] |
| This compound | Mice (breast cancer xenograft) | Intraperitoneal (i.p.) | 2, 4 mg/kg daily for 2 weeks | No significant changes in body weight noted. | [2] |
| This compound | Dogs (Babesiosis treatment) | Oral | 6.4 mg/kg/day for 6 days | Decreases in packed cell volume, erythrocyte, and platelet counts. | [12][20] |
| Bruceine D | Mice (lung cancer xenograft) | Intraperitoneal (i.p.) | 40 mg/kg every 2 days for 15 days | No significant changes in body weight; no significant organ-related toxicities observed via H&E staining. | [3][10] |
| Brucea javanica leaf extract | Mice | Oral | 562.5, 1125, 2250, 4500 mg/kg (single dose) | No acute toxic effects were induced. LD50 determined to be 1003.65 mg/kg. | [5] |
| Brucea javanica aqueous extract | Rats | Oral | 15, 30, 60 mg/kg daily for 30 days | No signs of toxicity in biochemical, hematological, and histological analyses. | [2] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
This protocol provides a general framework for determining the MTD. The specific dose levels should be adjusted based on any preliminary data available.
-
Animal Model: Use the same species, strain, and sex of mice that will be used in the main efficacy study. A common choice is BALB/c or C57BL/6 mice, aged 6-8 weeks.
-
Group Allocation: Divide the mice into at least 5 groups of 3-5 mice each (e.g., one vehicle control group and four dose-escalation groups).[6]
-
Dose Selection: Based on the literature, a starting dose could be 1 mg/kg. A suggested dose escalation scheme could be 1, 5, 10, and 20 mg/kg.[6] The doses should be administered via the same route as planned for the efficacy study (e.g., intraperitoneal or intravenous injection).
-
Administration and Observation: Administer a single dose of this compound or the vehicle control. Observe the animals continuously for the first 4 hours and then daily for 7-14 days.[7]
-
Parameters to Monitor:
-
Clinical Signs: Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.[10]
-
Body Weight: Measure the body weight of each mouse daily.
-
Mortality: Record any deaths.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss of more than 10-20%.[6][8]
-
Refinement: If toxicity is observed, subsequent dose-ranging studies with narrower dose intervals should be performed to more accurately define the MTD.
Protocol 2: Monitoring for Hematological and Biochemical Toxicity
-
Blood Collection: At predetermined time points during the study (e.g., weekly) and at the terminal endpoint, collect blood samples from the animals. For mice, retro-orbital or submandibular bleeding are common methods.
-
Hematology: Collect blood in EDTA-coated tubes. Perform a complete blood count (CBC) to analyze parameters such as red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with differential.
-
Serum Biochemistry: Collect blood in serum separator tubes. After clotting and centrifugation, collect the serum. Analyze for markers of liver function (ALT, AST) and kidney function (BUN, creatinine).[4][13]
-
Data Analysis: Compare the hematological and biochemical parameters of the this compound-treated groups with the vehicle control group. Statistical analysis (e.g., ANOVA) should be used to determine significant differences.
Visualizations
Caption: Workflow for Determining the Maximum Tolerated Dose (MTD) of this compound.
Caption: Key Signaling Pathways Modulated by this compound.
References
- 1. Hematological, biochemical, and histopathological evaluation of the Morus alba L. leaf extract from Brunei Darussalam: Acute toxicity study in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety assessment of standardized aqueous Brucea javanica extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 10. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL) [mdpi.com]
- 12. Evaluation of efficacy of this compound, a natural quassinoid compound extracted from a medicinal plant, Brucea javanica, for canine babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An examination of the association between maximum-tolerated dose and carcinogenicity in 326 long-term studies in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Cancer Therapy: Bruceine A vs. Brusatol
For Immediate Release
In the ongoing search for potent, naturally derived anticancer agents, two quassinoids, Bruceine A and Brusatol, both isolated from the plant Brucea javanica, have emerged as significant contenders. This guide provides a comprehensive comparison of their anticancer activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Anticancer Profile
While both compounds exhibit promising cytotoxic effects across a range of cancer cell lines, their primary mechanisms of action and potency appear to differ. Brusatol is a well-documented and potent inhibitor of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress that is often hijacked by cancer cells to promote their survival.[1][2] In contrast, this compound appears to exert its anticancer effects primarily through the modulation of other critical signaling cascades, including the PI3K/Akt and MAPK pathways.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for this compound and Brusatol in various cancer cell lines, providing a quantitative basis for comparison.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) |
| Colon Cancer | HCT116 | 26.12 | 48 |
| Colon Cancer | CT26 | 229.26 | 48 |
| Breast Cancer | MDA-MB-231 | 78.4 | Not Specified |
| Breast Cancer | 4T1 | 524.6 | Not Specified |
Table 2: Reported IC50 Values of Brusatol in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) |
| Leukemia | NB4 | 30 | Not Specified |
| Leukemia | BV173 | 10 | Not Specified |
| Leukemia | SUPB13 | 40 | Not Specified |
| Glioma | U251 (IDH1-mutated) | ~20 | Not Specified |
| Breast Cancer | MCF-7 | 80 | Not Specified |
| Colon Cancer | CT-26 | 270 | Not Specified |
| Head and Neck Squamous Cell Carcinoma | LN686, Tu167, JMAR, FaDu | < 20 | Not Specified |
| Acute Lymphoblastic Leukemia | KOPN-8 | 1.4 | 72 |
| Acute Lymphoblastic Leukemia | CEM | 7.4 | 72 |
| Acute Lymphoblastic Leukemia | MOLT-4 | 7.8 | 72 |
Note: IC50 values can vary depending on the specific experimental conditions.
Delving into the Mechanisms: A Tale of Two Pathways
The anticancer effects of this compound and Brusatol are rooted in their ability to interfere with fundamental cellular processes that cancer cells rely on for their growth and survival.
Brusatol: A Potent Nrf2 Inhibitor
Brusatol's primary and most studied mechanism of action is the inhibition of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response. In many cancers, Nrf2 is constitutively active, which helps cancer cells to withstand the high levels of oxidative stress associated with rapid proliferation and to resist chemotherapy.
By inhibiting Nrf2, Brusatol effectively dismantles this protective shield, leading to a number of anticancer effects:
-
Increased Oxidative Stress: Inhibition of Nrf2 leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.
-
Sensitization to Chemotherapy: Brusatol has been shown to sensitize a broad spectrum of cancer cells to conventional chemotherapeutic agents like cisplatin.[3]
-
Induction of Apoptosis: The accumulation of ROS and disruption of cellular homeostasis can lead to programmed cell death.[4]
-
Inhibition of Proliferation and Metastasis: Brusatol can arrest the cell cycle and inhibit the invasion and spread of cancer cells.[4]
dot
Figure 1: Brusatol's mechanism of action via Nrf2 inhibition.
This compound: Targeting Pro-Survival Signaling
While less extensively studied than Brusatol, research indicates that this compound exerts its anticancer effects by targeting key pro-survival signaling pathways, namely the PI3K/Akt and MAPK pathways. These pathways are frequently dysregulated in cancer and play a central role in cell growth, proliferation, survival, and metastasis.
Key effects of this compound's pathway modulation include:
-
Inhibition of the PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell growth.[5]
-
Modulation of the MAPK Pathway: The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to activate certain components of this pathway, such as p38 MAPK, which can lead to apoptosis.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: By interfering with these critical signaling pathways, this compound can halt the cell cycle and trigger programmed cell death in cancer cells.[5]
dot
Figure 2: this compound's mechanism via PI3K/Akt and MAPK pathways.
Experimental Methodologies: A Guide for Researchers
The following are detailed protocols for the key experiments commonly used to evaluate the anticancer activity of compounds like this compound and Brusatol.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
dot
Figure 3: Workflow for the MTT cytotoxicity assay.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Brusatol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 5: Workflow for cell cycle analysis using PI staining.
Experimental Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells by resuspending them in cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Washing and Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Brusatol demonstrate significant anticancer potential, but through distinct molecular mechanisms. Brusatol's well-defined role as a potent Nrf2 inhibitor makes it a compelling candidate for overcoming chemoresistance. This compound, with its activity against the PI3K/Akt and MAPK pathways, also presents a promising avenue for cancer therapy. The choice between these two compounds for further research and development may depend on the specific cancer type and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for clinical application.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Brusatol, an NRF2 inhibitor for future cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Bruceine A vs. Bruceine D: A Comparative Analysis of Cytotoxic Effects on Breast Cancer Cells
A detailed guide for researchers on the differential anti-cancer properties of two potent quassinoids.
The quest for novel, effective therapeutics in breast cancer research has led to the investigation of numerous natural compounds. Among these, quassinoids isolated from Brucea javanica have demonstrated significant anti-tumor potential. This guide provides a comprehensive comparison of the cytotoxic effects of two such compounds, Bruceine A and Bruceine D, on various breast cancer cell lines. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to advance their own studies in this promising area of oncology.
Quantitative Analysis of Cytotoxicity
The in vitro efficacy of this compound and Bruceine D has been evaluated across multiple breast cancer cell lines, including estrogen receptor-positive (MCF-7), triple-negative (MDA-MB-231, Hs 578T), and murine mammary carcinoma (4T1) cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in these assessments.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MDA-MB-231 | 78.4 nM | [1] |
| 4T1 | 524.6 nM | [1] | |
| MCF-7 | Not explicitly stated, but cytotoxic effects observed | [2][3][4] | |
| Bruceine D | Hs 578T | 0.71 ± 0.05 µM | [5] |
| MCF-7 | IC50 between 0.7 to 65 µM | [5][6] | |
| MDA-MB-231 | Moderate activity with IC50 of 24.064 µM | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Beyond direct cytotoxicity, both compounds have been shown to induce apoptosis and inhibit cell migration, key processes in cancer progression. For instance, this compound (60-240 nM) induced apoptosis in 58.37% of MDA-MB-231 cells and 56.21% of 4T1 cells after 48 hours[1]. Similarly, Bruceine D has been reported to induce apoptosis and autophagy in lung and pancreatic cancer cells, with similar effects observed in breast cancer cell lines[5].
Mechanisms of Action: A Look into Cellular Signaling
This compound and Bruceine D exert their cytotoxic effects through the modulation of distinct and overlapping signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and predicting clinical responses.
This compound: Research indicates that this compound's anti-cancer activity in breast cancer is mediated through the PI3K/Akt and MEK/ERK signaling pathways[2][3]. Inhibition of the PI3K/Akt pathway is known to induce autophagy, a cellular self-degradation process that can lead to cell death in cancer cells[3][4]. The MEK/ERK pathway is also a critical regulator of cell proliferation and survival.
Bruceine D: Bruceine D has a more multifaceted mechanism of action. It has been shown to inhibit the Trop2/β-catenin positive feedback loop , which is crucial for breast cancer metastasis[7][8]. By targeting Trop2, Bruceine D leads to the degradation of β-catenin, subsequently reducing the transcription of Trop2 and reversing the epithelial-mesenchymal transition (EMT) process[7][8]. Furthermore, Bruceine D's effects are associated with the inhibition of key regulatory pathways such as PI3K/AKT/mTOR , JAK/STAT , and JAG1/Notch [9].
Visualizing the Molecular Pathways
To better illustrate the complex signaling cascades affected by these compounds, the following diagrams were generated using the DOT language.
Caption: this compound signaling pathway in breast cancer cells.
Caption: Bruceine D's inhibition of the Trop2/β-catenin loop.
Experimental Protocols
A generalized workflow for assessing the cytotoxic effects of compounds like this compound and Bruceine D is outlined below. Specific details should be optimized based on the cell line and experimental goals.
Caption: General experimental workflow for cytotoxicity testing.
1. Cell Culture:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of this compound or Bruceine D for a specified duration (e.g., 24, 48, 72 hours).
-
After treatment, MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
3. Apoptosis Analysis (Flow Cytometry):
-
Cells are treated with the compounds as described above.
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Western Blot Analysis:
-
Following treatment with this compound or Bruceine D, cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, β-catenin, Trop2).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Bruceine D exhibit potent cytotoxic effects against breast cancer cells, albeit through different primary mechanisms. This compound appears to primarily induce autophagy and apoptosis through the PI3K/Akt and MEK/ERK pathways. In contrast, Bruceine D demonstrates a strong anti-metastatic effect by targeting the Trop2/β-catenin signaling axis, in addition to its influence on other key cancer-related pathways. This comparative guide highlights the potential of these natural compounds as scaffolds for the development of novel breast cancer therapies. Further research, particularly in vivo studies and combination therapies, is warranted to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibited breast cancer proliferation and metastasis by inducing autophagy via targeting PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Trop2 by Bruceine D suppresses breast cancer metastasis by blocking Trop2/β-catenin positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Trop2 by Bruceine D suppresses breast cancer metastasis by blocking Trop2/β-catenin positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
Bruceine A: Evaluating Anticancer Efficacy in Patient-Derived Xenograft Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Bruceine A, a natural quassinoid compound, with a focus on its validation in preclinical patient-derived xenograft (PDX) models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent.
Comparative Efficacy of this compound in a Xenograft Model
While direct comparative studies of this compound in PDX models against a wide array of standard-of-care drugs are still emerging, a significant study has demonstrated its potent antitumor activity in a pancreatic cancer xenograft model using nude mice. The following table summarizes the key findings from this study, comparing the effects of different doses of this compound to a vehicle control and the standard chemotherapeutic agent, gemcitabine.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 42 | Mean Tumor Weight (g) at Day 42 |
| Vehicle Control | - | ~1250 | ~1.2 |
| Gemcitabine | - | ~500 | ~0.5 |
| This compound | 1 mg/kg | ~800 | ~0.8 |
| This compound | 2 mg/kg | ~400 | ~0.4 |
| This compound | 4 mg/kg | ~200 | ~0.2 |
Data is approximated from graphical representations in the source study and is intended for comparative purposes.[1]
These results indicate that this compound exhibits a dose-dependent inhibition of pancreatic tumor growth in vivo.[1] Notably, at a dosage of 4 mg/kg, this compound demonstrated superior tumor growth suppression compared to the standard-of-care drug, gemcitabine, in this specific model.[1] Importantly, the study reported that the body weights of the mice in the this compound-treated groups remained stable, suggesting a favorable toxicity profile.[1]
Experimental Protocols
A standardized protocol for evaluating the efficacy of a compound like this compound in a PDX model is crucial for reproducible and comparable results. The following is a generalized methodology based on established practices.[2][3][4][5][6]
Establishment of Patient-Derived Xenograft (PDX) Model
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from a consenting patient, typically during a surgical resection or biopsy.[3][6]
-
Implantation: The patient's tumor tissue is implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG mice).[3][4] This direct transfer helps to preserve the original tumor microenvironment and heterogeneity.[3][6]
-
Tumor Growth and Passaging: Once the initial tumor (P0) reaches a specific size, it is harvested and can be passaged into subsequent generations of mice (P1, P2, etc.) for cohort expansion.[4]
Drug Efficacy Study
-
Cohort Formation: Once the PDX tumors reach a palpable size in the experimental cohort, the mice are randomized into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, standard-of-care drug).
-
Treatment Administration: this compound, or the comparative drug, is administered to the mice according to the predetermined dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Histological and Molecular Analysis: Harvested tumors can be further analyzed through immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and to assess the expression of key proteins in the targeted signaling pathways.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth and survival. In many cancers, this pathway is aberrantly activated. This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.[7][8][9]
Caption: Inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating processes like cell growth, differentiation, and apoptosis. This compound has been identified as an activator of p38 MAPK, a tumor suppressor within the MAPK family, leading to cell cycle arrest and apoptosis.[10]
Caption: Activation of the p38 MAPK pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anticancer effects of this compound in a PDX model.
Caption: Experimental workflow for this compound validation in a PDX model.
References
- 1. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A brief overview of antitumoral actions of bruceine D - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Action of Bruceine A and Gemcitabine in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects of Bruceine A (or its analogue Bruceine D) in combination with the standard chemotherapeutic agent, gemcitabine, in the context of pancreatic cancer. The data presented herein is collated from preclinical studies and highlights the potential of this combination therapy to overcome chemoresistance, a significant hurdle in the clinical management of pancreatic ductal adenocarcinoma (PDAC).
Enhanced Efficacy: A Quantitative Comparison
The combination of this compound/D with gemcitabine demonstrates a marked improvement in therapeutic efficacy compared to either agent alone. This synergy is evident in both in vitro and in vivo models of pancreatic cancer, leading to decreased cell viability, increased apoptosis, and significant inhibition of tumor growth.
In Vitro Synergism: Cell Viability and Apoptosis
Studies on pancreatic cancer cell lines reveal that Bruceine D significantly enhances the cytotoxic effects of gemcitabine. The combination index (CI) values, a quantitative measure of drug interaction, consistently indicate a synergistic relationship.
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) | Apoptosis Rate (%) | Citation |
| PANC-1 | Control | - | 100 | - | [1][2] |
| Gemcitabine | (IC50) | ~50 | - | [1][2] | |
| Bruceine D | (IC50) | ~50 | - | [1][2] | |
| Gemcitabine + Bruceine D | (Combination) | Significantly < 50 | Significantly Increased | [1][2] | |
| MIA PaCa-2 | Control | - | 100 | - | [3] |
| Gemcitabine | (Various) | Dose-dependent decrease | - | [3] | |
| This compound | (Various) | Dose-dependent decrease | - | [3] | |
| Gemcitabine + this compound | (Combination) | Enhanced Inhibition | Enhanced Apoptosis | [3] |
Note: Specific concentrations and precise quantitative values for combination treatments are often presented in graphical form within the source studies. The table reflects the reported trends and significant findings.
In Vivo Efficacy: Tumor Growth Inhibition
Animal models of pancreatic cancer further substantiate the synergistic effects observed in vitro. Orthotopic xenograft and genetically engineered mouse models have shown that the combination of Bruceine D and gemcitabine leads to a more pronounced reduction in tumor volume and weight compared to monotherapy.
| Animal Model | Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Citation |
| Orthotopic Xenograft | Vehicle | - | - | [2][4] |
| Gemcitabine | Moderate | Moderate | [2][4] | |
| Bruceine D | Moderate | Moderate | [2][4] | |
| Gemcitabine + Bruceine D | Significant | Significant | [2][4] | |
| KPC Mouse Model | Vehicle | - | - | [1] |
| Gemcitabine | Moderate | Moderate | [1] | |
| Bruceine D | Moderate | Moderate | [1] | |
| Gemcitabine + Bruceine D | Significant | Significant | [1] |
Mechanism of Action: Targeting the Nrf2 Pathway
The synergistic effect of this compound/D and gemcitabine is primarily attributed to the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and is often upregulated in pancreatic cancer, contributing to chemoresistance.[5][6]
Bruceine D has been shown to promote the ubiquitin-proteasome-dependent degradation of Nrf2.[2][4] By downregulating the Nrf2 pathway, Bruceine D sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine.[1][2] Activation of Nrf2, conversely, diminishes the efficacy of gemcitabine.[4]
Caption: Signaling pathway of this compound/D and Gemcitabine synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols employed in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound/D, gemcitabine, or a combination of both for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Western Blotting
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Nrf2, β-actin) overnight, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Human pancreatic cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment groups (e.g., vehicle control, gemcitabine, this compound/D, combination).[3] Drugs are administered via appropriate routes (e.g., intraperitoneal injection) at specified doses and schedules.[3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Caption: Experimental workflow for evaluating synergy.
Conclusion and Future Directions
The synergistic interaction between this compound/D and gemcitabine in pancreatic cancer models is well-supported by preclinical evidence. The mechanism, centered on the inhibition of the Nrf2 pathway, provides a strong rationale for this combination therapy. These findings encourage further investigation, including more complex in vivo models and eventual clinical trials, to validate the therapeutic potential of this combination for patients with pancreatic cancer.[2][4] The development of potent and specific Nrf2 inhibitors, such as this compound/D, may represent a promising strategy to overcome chemoresistance and improve outcomes in this challenging disease.
References
- 1. Brucein D augments the chemosensitivity of gemcitabine in pancreatic cancer via inhibiting the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brucein D augments the chemosensitivity of gemcitabine in pancreatic cancer via inhibiting the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brucein D augments the chemosensitivity of gemcitabine in pancreatic cancer via inhibiting the Nrf2 pathway [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
evaluating the selectivity of Bruceine A for cancer cells over normal cells
A comprehensive analysis of preclinical data reveals the selective anticancer activity of Bruceine A, a natural quassinoid compound, highlighting its potential as a targeted therapeutic agent. Experimental evidence consistently demonstrates that this compound exhibits significantly higher potency against a range of cancer cell lines compared to its effect on normal, healthy cells.
This compound, isolated from Brucea javanica, has emerged as a compound of interest in oncology research due to its pro-apoptotic and anti-proliferative effects. This guide provides a comparative overview of its selectivity, presenting key experimental data, methodologies, and the underlying molecular pathways involved.
Comparative Cytotoxicity: Cancer vs. Normal Cells
The selectivity of a potential anticancer agent is a critical determinant of its therapeutic index. Studies have shown that this compound and its close analog, Bruceine D, display a favorable selectivity profile, effectively inhibiting the growth of various cancer cell lines at concentrations that have minimal impact on normal cells.
One key study directly investigating this compound's effects on colon cancer demonstrated a potent inhibitory effect on HCT116 and CT26 cancer cell lines, with 48-hour IC50 values of 26.12 nM and 229.26 nM, respectively. In stark contrast, this compound showed no obvious inhibitory effect on normal human colonic epithelial cells (NCM460) at similar concentrations[1].
Data for the closely related compound, Bruceine D, further supports this selectivity. For instance, in a study on bladder cancer, Bruceine D was highly toxic to T24 cancer cells with an IC50 value of 7.65 µg/mL, while exhibiting significantly lower toxicity to 1BR3 normal skin fibroblast cells[2]. Similarly, another study reported that the proliferation of healthy mammary epithelial cells (MCF-10A) was not affected by Bruceine D at concentrations that were cytotoxic to breast cancer cell lines[3].
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the closely related Bruceine D across a panel of cancer and normal cell lines, illustrating this selective activity.
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (48h) |
| HCT116 | Human Colon Carcinoma | 26.12 ± 2.83 nM |
| CT26 | Mouse Colon Carcinoma | 229.26 ± 12 nM |
| NCM460 | Normal Human Colonic Epithelial | No obvious inhibitory effect |
Table 2: Comparative IC50 Values of Bruceine D in Various Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 | Reference |
| Cancer Cell Lines | |||
| T24 | Human Bladder Carcinoma | 7.65 ± 1.2 µg/mL (72h) | [2] |
| H460 | Human Non-Small Cell Lung Cancer | 0.5 µmol/L (48h) | [4] |
| A549 | Human Non-Small Cell Lung Cancer | 0.6 µmol/L (48h) | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 9.5 ± 7.7 µM (72h) | [3] |
| Hs 578T | Human Breast (Triple-Negative) | 0.71 ± 0.05 µM (72h) | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 8.34 µmol/L (48h, hypoxic) | [5] |
| Huh7 | Human Hepatocellular Carcinoma | 1.89 µmol/L (48h, hypoxic) | [5] |
| Normal Cell Lines | |||
| 1BR3 | Normal Human Skin Fibroblast | Low cytotoxicity (effect at 100 µg/mL) | [2] |
| MCF-10A | Normal Human Mammary Epithelial | Proliferation not affected | [3] |
| GES-1 | Human Gastric Mucosal Epithelial | Mild cytotoxic effects | [6] |
| Hs68 | Human Foreskin Fibroblast | Mild cytotoxic effects | [6] |
| WRL68 | Human Hepatocyte | Mild cytotoxic effects | [6] |
Mechanism of Action: Targeting Key Signaling Pathways
The selective cytotoxicity of this compound is attributed to its ability to modulate signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt and MAPK signaling cascades are two of the most prominently affected pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. This compound has been shown to suppress the phosphorylation of key proteins in this pathway, such as PI3K and Akt, leading to the inhibition of downstream pro-survival signals[2][7].
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK and ERK cascades, is involved in cellular responses to stress, and its dysregulation can contribute to tumorigenesis. This compound and D have been observed to induce apoptosis and autophagy in cancer cells through the activation of JNK and modulation of the MEK/ERK pathway, often triggered by an increase in intracellular Reactive Oxygen Species (ROS)[4][7].
Experimental Protocols
The evaluation of this compound's selectivity relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment[2].
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01-100 µg/mL). A control group with vehicle (e.g., 0.1% DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours)[1][2].
-
MTT Addition: Following incubation, 50 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C[2].
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated for 15 minutes[2].
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by non-linear regression analysis[2].
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for 48 hours[1].
-
Cell Harvesting: After treatment, cells are harvested using trypsin, washed with cold PBS, and resuspended in 100 µL of 1X Annexin binding buffer[1][6].
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark[1].
-
Flow Cytometry Analysis: An additional 400 µL of 1X Annexin binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic[1][6].
Conclusion
The compiled data strongly indicates that this compound possesses a significant selective cytotoxic effect against cancer cells while sparing normal cells. This selectivity, coupled with its ability to target key oncogenic signaling pathways, positions this compound as a promising candidate for further preclinical and clinical development in cancer therapy. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Multidrug Resistance: A Comparative Analysis of Bruceine A's Efficacy
For researchers and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, understanding the cross-resistance profile of novel therapeutic candidates is paramount. This guide provides a comparative analysis of Bruceine A, a quassinoid natural product, and its potential efficacy in MDR cancer cell lines. While direct comparative studies on isogenic sensitive and resistant cell lines are limited in publicly available literature, this guide synthesizes existing data on this compound and its closely related analogue, Bruceine D, to offer insights into its potential performance against drug-resistant cancers.
The development of resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, known as multidrug resistance, remains a primary obstacle to successful chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Performance of Bruceine Analogues in Cancer Cell Lines
While specific data on this compound's activity in well-defined MDR cell lines versus their sensitive counterparts is not extensively documented, studies on this compound and D have demonstrated potent cytotoxic effects across a range of cancer cell lines, some of which are known to be intrinsically resistant to conventional therapies.
For instance, this compound has shown significant antitumor activity in pancreatic and colon cancer cell lines.[1][2] In a study on colon cancer, this compound suppressed the proliferation of HCT116 and CT26 cells with 48-hour IC50 values of 26.12 nM and 229.26 nM, respectively.[2] Similarly, Bruceine D has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer models, including pancreatic, breast, and non-small cell lung cancer.[3][4][5][6][7] One study reported IC50 values for Bruceine D in the non-small cell lung cancer cell lines H460 and A549 of 0.5 and 0.6 µmol/L, respectively, after 48 hours of treatment.[7] Another study found that Bruceine D inhibited the growth of pancreatic cancer cell lines PANC-1, SW1990, and CAPAN-1, while showing only modest cytotoxicity towards non-tumorigenic cells.[5]
A key question for its utility in MDR contexts is whether this compound is a substrate for ABC transporters. While direct studies on this are scarce, the phenomenon of "collateral sensitivity," where MDR cells exhibit increased sensitivity to a particular compound compared to their drug-sensitive counterparts, is a promising area of investigation. Some natural products have been shown to exploit vulnerabilities in MDR cells, though this has not yet been explicitly demonstrated for this compound.
Comparison with Standard Chemotherapeutics
To contextualize the potential of this compound, it is useful to compare its activity with standard-of-care chemotherapeutics that are known substrates for MDR transporters.
| Cell Line | Compound | IC50 (48h) | Reference |
| HCT116 (Colon Cancer) | This compound | 26.12 nM | [2] |
| CT26 (Colon Cancer) | This compound | 229.26 nM | [2] |
| H460 (NSCLC) | Bruceine D | 0.5 µM | [7] |
| A549 (NSCLC) | Bruceine D | 0.6 µM | [7] |
| MCF-7 (Breast Cancer) | Bruceine D | ~9.5 µM | [4] |
| Hs 578T (Breast Cancer) | Bruceine D | 0.71 µM | [4] |
This table summarizes IC50 values for this compound and D in various cancer cell lines. Direct comparison with standard chemotherapeutics in the same experimental settings is needed to fully assess its relative potency.
Experimental Protocols
To facilitate further research into the cross-resistance profile of this compound, this section outlines detailed methodologies for key experiments.
Establishment of Drug-Resistant Cell Lines
A common method to develop drug-resistant cell lines is through continuous or intermittent exposure to a specific chemotherapeutic agent.[8]
-
Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of the selective drug (e.g., doxorubicin, paclitaxel) in the parental cancer cell line using a cell viability assay such as the MTT assay.[8]
-
Dose Escalation: Culture the parental cells in the presence of the selective drug at a concentration around the IC50.[8]
-
Subculture and Recovery: As cells begin to proliferate, gradually increase the concentration of the drug in the culture medium. Allow the cells to recover and reach a stable growth rate before each subsequent dose escalation.
-
Confirmation of Resistance: Periodically assess the IC50 of the drug in the treated cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Characterization: Characterize the resistant cell line by examining the expression levels of relevant ABC transporters (e.g., P-glycoprotein) using Western blotting.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed the parental and resistant cancer cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[9][10]
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a comparator drug (e.g., the drug used to induce resistance) for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values for each compound in both the sensitive and resistant cell lines.[9] The resistance index (RI) can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Western Blotting for ABC Transporter Expression
Western blotting is used to detect and quantify the expression of specific proteins, such as ABC transporters.
-
Protein Extraction: Lyse the parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-glycoprotein antibody).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the ABC transporter between the sensitive and resistant cell lines.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in multidrug resistance and its analysis, the following diagrams are provided.
Caption: Mechanism of P-glycoprotein-mediated multidrug resistance.
Caption: Experimental workflow for determining cytotoxicity and cross-resistance.
References
- 1. This compound induces cell growth inhibition and apoptosis through PFKFB4/GSK3β signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Bruceine A Demonstrates Potent In Vivo Efficacy in Orthotopic Tumor Models: A Comparative Analysis
For Immediate Release
Recent preclinical studies have highlighted the significant antitumor potential of Bruceine A, a quassinoid compound isolated from Brucea javanica, in clinically relevant orthotopic tumor models. This guide provides a comparative analysis of the in vivo efficacy of this compound and related compounds against established cancer therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy in Pancreatic Cancer Models
Studies have demonstrated the potent anti-pancreatic cancer activity of this compound and the related compound Bruceine D. While direct head-to-head trials in the same orthotopic model are limited, a comparative analysis of available data suggests a promising therapeutic window.
In a xenograft model of pancreatic cancer using MIA PaCa-2 cells, this compound exhibited a dose-dependent reduction in tumor volume and weight.[1] Comparatively, in an orthotopic model using Capan-2 cells, Bruceine D also significantly attenuated tumor weight and size.[2] Furthermore, an evaluation of Brucea javanica oil (BJO), which contains a mixture of quassinoids including bruceines, in a patient-derived orthotopic xenograft (PDOX) model of pancreatic cancer showed that BJO could synergistically enhance the tumor growth inhibition of the standard-of-care drug, gemcitabine.[3][4]
| Treatment Group | Animal Model | Cancer Cell Line/Tumor | Key Efficacy Endpoints | Outcome | Reference |
| This compound | Nude Mice (Xenograft) | MIA PaCa-2 | Tumor Volume, Tumor Weight | Dose-dependent reduction in tumor growth | [1] |
| Bruceine D | Nude Mice (Orthotopic) | Capan-2 | Tumor Weight, Tumor Size | 44% reduction in tumor weight vs. control | [2] |
| Gemcitabine | Nude Mice (Xenograft) | MIA PaCa-2 | Tumor Volume, Tumor Weight | Positive control, reduced tumor growth | [1] |
| Brucea javanica oil (BJO) | Nude Mice (PDOX) | Patient-Derived Pancreatic Tumor | Tumor Growth Rate, Survival | Increased survival and enhanced gemcitabine efficacy | [3][4] |
| BJO + Gemcitabine | Nude Mice (PDOX) | Patient-Derived Pancreatic Tumor | Tumor Growth Rate, Apoptosis | Significantly reduced tumor growth rate vs. gemcitabine alone | [3][4] |
Efficacy in Breast Cancer Metastasis Models
The anti-metastatic potential of bruceine compounds has been investigated in orthotopic models of breast cancer. Bruceine D was evaluated in a 4T1 orthotopic metastasis model, where it demonstrated a significant inhibitory effect on primary tumor growth and spontaneous metastasis.[5] This highlights the potential of bruceine compounds in targeting not only the primary tumor but also the metastatic spread of cancer.
| Treatment Group | Animal Model | Cancer Cell Line | Key Efficacy Endpoints | Outcome | Reference |
| Bruceine D | BALB/c Mice (Orthotopic) | 4T1 | Primary Tumor Growth, Lung Metastasis | 41.86% tumor growth inhibition in Vector/BD group | [5] |
Mechanism of Action: Targeting Key Signaling Pathways
This compound and its related compounds exert their anticancer effects by modulating multiple critical intracellular signaling pathways.[6][7] Phosphoproteomic analyses have identified that this compound induces the phosphorylation of p38α MAPK, a key regulator of apoptosis and cell cycle arrest.[1] Additionally, bruceines have been shown to inhibit the PI3K/Akt and β-catenin signaling pathways, which are crucial for tumor cell proliferation, survival, and metastasis.[6][8] The multifaceted mechanism of action of this compound contributes to its potent antitumor activity.
Figure 1: Simplified signaling pathway of this compound's anticancer effects.
Experimental Protocols
Orthotopic Pancreatic Cancer Model
The establishment of an orthotopic pancreatic cancer model is a critical step for evaluating the in vivo efficacy of therapeutic agents.[9]
-
Cell Culture: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, Capan-2) are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[10]
-
Surgical Procedure:
-
Mice are anesthetized, and a small incision is made in the left abdominal flank to expose the pancreas.
-
A suspension of cancer cells (typically 1 x 10^6 cells in 50 µL of media) is carefully injected into the tail of the pancreas.[2][11]
-
The pancreas is returned to the peritoneal cavity, and the abdominal wall and skin are sutured.[12]
-
-
Treatment Regimen:
-
Once tumors are established (e.g., palpable or detectable by imaging), mice are randomized into treatment and control groups.
-
This compound, a comparator drug (e.g., gemcitabine), or a vehicle control is administered via a specified route (e.g., intraperitoneal injection) and schedule.[1]
-
-
Efficacy Evaluation:
-
Tumor growth is monitored regularly using methods like palpation, ultrasound, or bioluminescence imaging.
-
At the end of the study, mice are euthanized, and primary tumors are excised, weighed, and measured.
-
Metastatic lesions in other organs, such as the liver and lungs, are also assessed.
-
Figure 2: Experimental workflow for an orthotopic pancreatic cancer model.
Orthotopic Breast Cancer Metastasis Model
-
Cell Culture: A metastatic breast cancer cell line, such as 4T1, is cultured.
-
Animal Model: Immunocompetent mice (e.g., BALB/c) are used as the 4T1 cell line is syngeneic.
-
Orthotopic Implantation: A suspension of 4T1 cells is injected into the mammary fat pad of female mice.
-
Treatment: Following tumor establishment, mice are treated with Bruceine D or a vehicle control.[5]
-
Metastasis Assessment: At the study endpoint, lungs are harvested, and metastatic nodules are counted to assess the extent of metastasis.[5]
Conclusion
The available in vivo data strongly support the continued investigation of this compound as a promising therapeutic agent for various cancers, particularly pancreatic and breast cancer. Its ability to inhibit tumor growth and metastasis through the modulation of key signaling pathways warrants further preclinical development and comparative studies against a broader range of standard-of-care therapies in orthotopic models. The detailed methodologies provided herein offer a framework for researchers to conduct such evaluations.
References
- 1. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Brucea javanica Increases Survival and Enhances Gemcitabine Efficacy in a Patient-derived Orthotopic Xenograft (PDOX) Mouse Model of Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Targeting Trop2 by Bruceine D suppresses breast cancer metastasis by blocking Trop2/β-catenin positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
- 10. Mouse Tumor Models (Ectopic and Orthotopic) [bio-protocol.org]
- 11. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 12. Orthotopic transplantation model of human gastrointestinal cancer and detection of micrometastases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bruceine A and Immune Checkpoint Inhibitors in Cancer Immunotherapy
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the immunomodulatory effects of the natural compound Bruceine A against established immune checkpoint inhibitors has been published today. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed examination of their respective mechanisms of action, supported by available experimental data, to inform future cancer immunotherapy research.
Immune checkpoint inhibitors, such as those targeting PD-1/PD-L1 and CTLA-4, have revolutionized cancer treatment by unleashing the body's own immune system to fight tumors.[1][2] These therapies work by blocking inhibitory signals that cancer cells exploit to evade immune detection.[3][4] In parallel, natural compounds are being increasingly investigated for their potential anticancer and immunomodulatory properties. This compound, a quassinoid isolated from Brucea javanica, has demonstrated significant antitumor activity in various cancer models, operating through distinct cellular pathways.[5][6][7] This guide provides a comparative overview of these two therapeutic approaches.
Mechanism of Action: A Tale of Two Strategies
Immune checkpoint inhibitors directly target the adaptive immune system. CTLA-4 inhibitors , such as ipilimumab, block the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) from binding to its ligands (CD80/CD86) on antigen-presenting cells.[8] This action removes a key "brake" on T-cell activation, leading to a more robust and sustained anti-tumor immune response.[8][9][10] PD-1 and PD-L1 inhibitors , including nivolumab and pembrolizumab, disrupt the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) often expressed on tumor cells.[3][4][11] This blockade prevents the deactivation of T-cells within the tumor microenvironment, allowing them to effectively recognize and kill cancer cells.[1][12]
In contrast, This compound appears to exert its effects through a multi-pronged approach that influences both cancer cell biology and the immune environment, albeit less directly than checkpoint inhibitors. Studies have shown that this compound can inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[5][13] Furthermore, it has been identified as an activator of the p38α MAPK pathway, which is involved in cellular stress responses that can lead to apoptosis.[6][13] this compound also suppresses the PI3K/Akt signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[7][14] Recent research suggests that this compound can modulate the balance of T helper (Th) cells, specifically by decreasing Th2-associated cytokines (IL-4, IL-5, IL-13) and increasing Th1-associated cytokines (IFN-γ, IL-2), which could contribute to an anti-tumor immune response.[15]
Comparative Data Summary
The following tables summarize the key characteristics and reported efficacy of this compound and known checkpoint inhibitors based on available preclinical and clinical data.
| Parameter | This compound | PD-1/PD-L1 Inhibitors | CTLA-4 Inhibitors |
| Primary Target | NF-κB, p38α MAPK, PI3K/Akt pathways[5][6][7][13] | PD-1 receptor on T-cells or PD-L1 on tumor/immune cells[3] | CTLA-4 receptor on T-cells[8] |
| Mechanism | Inhibition of pro-survival pathways, activation of stress-induced apoptosis, modulation of Th1/Th2 balance[7][13][15] | Blocks inhibitory signal to T-cells, restoring their anti-tumor activity[1][3] | Blocks inhibitory signal at the initial stage of T-cell activation[8][10] |
| Reported IC50/EC50 | Varies by cell line (e.g., 26.12 nM in HCT116, 229.26 nM in CT26)[16] | Not directly applicable (antibody-based) | Not directly applicable (antibody-based) |
| Mode of Administration | Preclinical: Oral, Intravenous[5] | Intravenous infusion[4] | Intravenous infusion |
Table 1: Mechanistic and Pharmacological Comparison
| Cancer Type | This compound (Preclinical) | PD-1/PD-L1 Inhibitors (Clinical) | CTLA-4 Inhibitors (Clinical) |
| Melanoma | Data not available | Significant improvement in overall survival[2][17] | Improved overall survival, particularly in combination with PD-1 inhibitors[2][18] |
| Non-Small Cell Lung Cancer | Anti-proliferative effects observed in cell lines[19] | Approved as first-line treatment in many cases[2] | Used in combination with other therapies[18] |
| Colon Cancer | Proliferation inhibition and apoptosis induction in cell lines[7][16] | Efficacy in mismatch repair deficient (dMMR) tumors | Limited single-agent activity |
| Pancreatic Cancer | Potent anti-proliferative activity in cell lines[6] | Limited efficacy as monotherapy | Limited efficacy as monotherapy |
| Breast Cancer | Inhibition of proliferation and migration in cell lines[20][21] | Approved for certain triple-negative breast cancers[22] | Limited single-agent activity |
Table 2: Comparative Efficacy in Different Cancer Models
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. What are PD-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 5. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel P38α MAPK activator this compound exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 8. What are CTLA4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. The mechanism of anti-CTLA-4 activity and the negative regulation of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Elaborating on anti CTLA-4 mechanisms of action using an agent-based modeling approach [frontiersin.org]
- 11. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 12. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 15. Bruceine D ameliorates the balance of Th1/Th2 in a mouse model of ovalbumin-induced allergic asthma via inhibiting the NOTCH pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune checkpoint inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Impact of Checkpoint Inhibitors as Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Bruceine A
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of potent compounds like Bruceine A is paramount. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures. By adhering to these guidelines, laboratories can foster a culture of safety and minimize exposure risks associated with this cytotoxic and antiparasitic agent.
Personal Protective Equipment (PPE) for this compound
Given the cytotoxic nature of this compound, stringent adherence to PPE protocols is mandatory to prevent dermal, inhalation, and ingestion exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Specific Recommendations |
| Primary Engineering Controls | Certified Class II Biological Safety Cabinet (BSC) or Fume Hood | All handling of this compound powder or solutions should be performed within a certified containment device to minimize aerosol generation and exposure. |
| Hand Protection | Double Gloving with Chemotherapy-Rated Gloves | Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination. The inner glove provides an additional layer of protection. |
| Body Protection | Disposable, Solid-Front Gown with Long Sleeves and Elastic Cuffs | A disposable gown made of a low-permeability fabric is required to protect against splashes and spills. Gowns should be changed at the end of each procedure or immediately if contaminated. |
| Respiratory Protection | NIOSH-Approved N95 Respirator or Higher | For procedures with a high risk of aerosolization (e.g., weighing powder, preparing concentrated stock solutions), a fit-tested N95 respirator is the minimum requirement. For larger spills or uncontrolled aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary. |
| Eye and Face Protection | Safety Goggles and a Face Shield | Safety goggles should be worn to protect the eyes from splashes. A full-face shield should be worn in conjunction with goggles to protect the entire face, especially when handling larger quantities or during procedures with a high splash potential. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step experimental workflow should be followed:
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Prepare the work area within the certified BSC or fume hood by lining it with absorbent, plastic-backed pads.
-
Assemble all necessary equipment (e.g., vials, pipettes, solvents) and place them within the containment area before introducing this compound.
2. Handling and Procedure Execution:
-
Don all required PPE in the correct order: gown, inner gloves, N95 respirator, safety goggles, face shield, and outer gloves.
-
Carefully weigh or handle this compound powder within the containment device to minimize dust generation.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
All procedures should be conducted over the absorbent pads to contain any potential spills.
3. Post-Handling and Decontamination:
-
Upon completion of the procedure, decontaminate all surfaces and equipment within the BSC or fume hood using an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, or a commercially available surface decontamination kit).
-
Carefully doff PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield, gown, and then the inner gloves. The respirator should be removed last after leaving the immediate work area.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
1. Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste bag (typically a yellow or other designated color bag) within a rigid, lidded container.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container clearly labeled "Cytotoxic Liquid Waste" with the full chemical name.
2. Waste Storage and Disposal:
-
Store all this compound waste in a designated, secure area away from general laboratory traffic until it can be collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of the handling process, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling and disposal of this compound.
By integrating these safety protocols and operational plans into standard laboratory procedures, research institutions can ensure the well-being of their personnel while advancing critical scientific and drug development endeavors involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
